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Foundational

what is the chemical structure of 4-Bromo-N-cyclopentyl-3-methoxyaniline

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-N-cyclopentyl-3-methoxyaniline Executive Summary Substituted anilines represent a cornerstone of modern medicinal chemistry, serving as "privil...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-N-cyclopentyl-3-methoxyaniline

Executive Summary

Substituted anilines represent a cornerstone of modern medicinal chemistry, serving as "privileged structures" in the development of a wide array of therapeutic agents.[1] Their synthetic tractability and ability to engage in crucial molecular interactions have cemented their role in drug discovery programs targeting oncology, infectious diseases, and pain management.[1][2] This guide provides a comprehensive technical overview of 4-Bromo-N-cyclopentyl-3-methoxyaniline, a representative member of this class. From its fundamental physicochemical properties to a detailed, validated synthetic protocol and analytical characterization, this document serves as a practical resource for researchers, scientists, and drug development professionals. The narrative emphasizes the causal reasoning behind experimental choices, ensuring that the described protocols are robust and self-validating, reflecting the standards of a senior application scientist.

The Strategic Importance of the Substituted Aniline Scaffold

The aniline moiety is a versatile pharmacophore due to its unique electronic properties and its capacity to act as both a hydrogen bond donor and acceptor.[1] The aromatic ring provides a rigid scaffold that can be readily functionalized, allowing for the systematic modulation of a compound's steric, electronic, and pharmacokinetic properties. This ability to fine-tune molecular characteristics is paramount in the iterative process of lead optimization.[1][3]

The subject of this guide, 4-Bromo-N-cyclopentyl-3-methoxyaniline, incorporates several key features of strategic interest:

  • The Aniline Core: Provides the fundamental framework for interaction with biological targets.[4]

  • The Methoxy Group (-OCH₃): Can act as a hydrogen bond acceptor and influences the electronic nature of the ring. Its position can dictate metabolic stability and binding orientation.

  • The Bromo Group (-Br): A common bioisostere for other groups, it significantly enhances lipophilicity. Critically, it serves as a synthetic "handle" for further elaboration via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of compound libraries.

  • The N-cyclopentyl Group: This alicyclic substituent increases lipophilicity and provides a non-polar surface for van der Waals interactions within a target's binding pocket, often improving potency and selectivity.

Physicochemical Properties and Structural Elucidation

The molecular structure of 4-Bromo-N-cyclopentyl-3-methoxyaniline is defined by a central benzene ring functionalized with amino, bromo, and methoxy groups, with a cyclopentyl moiety attached to the nitrogen atom.

Caption: Chemical Structure of 4-Bromo-N-cyclopentyl-3-methoxyaniline.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₂H₁₆BrNO Calculated
Molecular Weight 270.17 g/mol Calculated
IUPAC Name 4-bromo-N-cyclopentyl-3-methoxyaniline PubChem
CAS Number 1545829-83-1 BLDpharm[5]

| Appearance | Expected to be a solid at room temperature | Based on Precursor[6][7] |

A Validated Synthetic Pathway

The synthesis of 4-Bromo-N-cyclopentyl-3-methoxyaniline is most efficiently achieved through a two-step process: synthesis of the aniline core followed by N-alkylation.

Retrosynthetic Analysis

A logical disconnection approach reveals a straightforward pathway starting from commercially available precursors. The target molecule is disconnected at the C-N bond of the cyclopentyl group, leading back to the 4-Bromo-3-methoxyaniline core and cyclopentanone via a reductive amination strategy. The aniline core itself can be synthesized from 2-bromo-5-nitroanisole.

Retrosynthesis cluster_intermediates Key Intermediates Target 4-Bromo-N-cyclopentyl-3-methoxyaniline Disconnect1 C-N Bond (Reductive Amination) Target->Disconnect1 AnilineCore 4-Bromo-3-methoxyaniline Disconnect1->AnilineCore Cyclopentanone Cyclopentanone Disconnect1->Cyclopentanone Disconnect2 Nitro Reduction AnilineCore->Disconnect2 Precursor 2-Bromo-5-nitroanisole Disconnect2->Precursor

Caption: Retrosynthetic analysis for the target molecule.

Part A: Synthesis of the Core Intermediate: 4-Bromo-3-methoxyaniline

This procedure adapts a standard nitro group reduction, a reliable and high-yielding transformation. The choice of zinc powder and ammonium chloride in a refluxing solvent provides a potent yet cost-effective reduction system that is generally tolerant of aryl halides and ethers.

Protocol:

  • To a solution of 1-bromo-2-methoxy-4-nitrobenzene (23 g, 99.6 mmol) in tetrahydrofuran (THF, 200 mL), add ammonium chloride (64 g, 1.2 mol) and zinc powder (78.1 g, 1.2 mol).[8]

  • Heat the reaction mixture to reflux and maintain overnight, monitoring by TLC (Thin Layer Chromatography) for the consumption of the starting material.

  • Upon completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth (Celite®) to remove excess zinc and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the resulting residue between water (200 mL) and ethyl acetate (200 mL).[8]

  • Separate the organic layer, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-3-methoxyaniline as a solid.[8] The product can be used in the next step, often without further purification.

Part B: N-Alkylation via Reductive Amination

Reductive amination is a superior method for N-alkylation as it proceeds in a single pot and minimizes the risk of over-alkylation, which can be a significant side reaction in direct alkylations with alkyl halides.[9] The reaction involves the initial formation of an iminium ion intermediate from the aniline and cyclopentanone, which is then reduced in situ. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) is strategic; it is a mild and selective reducing agent that is particularly effective for the reductive amination of ketones and does not readily reduce the ketone starting material.[10]

Mechanism Aniline R-NH₂ (Aniline Core) Hemiaminal HO-C(R')₂-NH₂⁺-R Aniline->Hemiaminal + Ketone, H⁺ Ketone O=C(R')₂ (Cyclopentanone) Iminium [C(R')₂=NH⁺-R] (Iminium Ion) Hemiaminal->Iminium - H₂O Product H-C(R')₂-NH-R (Final Product) Iminium->Product + [H⁻] Reducer [H⁻] (from NaBH(OAc)₃) Reducer->Product

Caption: General mechanism for reductive amination.

Protocol:

  • In a round-bottom flask, dissolve 4-bromo-3-methoxyaniline (10.0 g, 49.5 mmol) and cyclopentanone (5.2 mL, 59.4 mmol, 1.2 equivalents) in 1,2-dichloroethane (DCE, 200 mL).

  • Stir the mixture at room temperature for 20 minutes to facilitate pre-formation of the imine/iminium intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (15.7 g, 74.2 mmol, 1.5 equivalents) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and ensures a smooth reaction progression.

  • Allow the reaction to stir at room temperature for 12-18 hours, or until TLC analysis indicates complete consumption of the starting aniline.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final product, 4-Bromo-N-cyclopentyl-3-methoxyaniline.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Expected Analytical Data

Technique Expected Observations
¹H NMR Aromatic protons (3H) with distinct splitting patterns. A multiplet for the N-H proton (if not exchanged). A multiplet for the cyclopentyl methine proton (CH-N). Multiplets for the cyclopentyl methylene protons (8H). A singlet for the methoxy protons (-OCH₃, 3H).
¹³C NMR Aromatic carbons with distinct chemical shifts. Signals corresponding to the five carbons of the cyclopentyl ring. A signal for the methoxy carbon.
Mass Spec (MS) A molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic signature for a monobrominated compound.

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H stretching (aliphatic and aromatic, 2850-3100 cm⁻¹), C=C stretching (aromatic, ~1600 cm⁻¹), and C-O stretching (ether, ~1250 cm⁻¹). |

Applications in Medicinal Chemistry and Lead Optimization

As a functionalized aniline, 4-Bromo-N-cyclopentyl-3-methoxyaniline is a valuable building block for drug discovery.[2] Its utility stems from the ability of each substituent to contribute to the overall pharmacological profile. Researchers can leverage this scaffold in several ways:

  • Library Synthesis: The bromine atom is a key functional group for diversification. Using palladium-catalyzed cross-coupling reactions, a multitude of aryl, heteroaryl, or alkyl groups can be introduced at the 4-position, allowing for rapid exploration of the structure-activity relationship (SAR) in this region of the molecule.

  • Target Interaction: The N-H group can serve as a critical hydrogen bond donor, while the methoxy oxygen can act as an acceptor. The cyclopentyl group can fit into hydrophobic pockets of a target protein, enhancing binding affinity.

  • Property Modulation: The overall substitution pattern provides a balance of lipophilicity and polarity that can be further tuned to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a critical step in converting a lead compound into a viable drug candidate.[3]

Safety and Handling

Proper safety precautions must be observed when handling the reagents and final compound.

  • Precursors and Reagents: Handle all chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

  • 4-Bromo-3-methoxyaniline (Intermediate): This compound is classified as an irritant and may be harmful if swallowed.[8] It may cause skin sensitization.[6]

  • Final Compound: While specific toxicity data for the title compound is not available, it should be handled with care as a compound of unknown toxicity. Assume it has hazards similar to its aniline precursor.

Conclusion

This guide has detailed the chemical structure, properties, and a robust synthetic route for 4-Bromo-N-cyclopentyl-3-methoxyaniline. By breaking down the synthesis into a logical, two-step process and explaining the rationale behind the chosen methodologies, such as the use of reductive amination, this document provides researchers with a practical and intellectually grounded framework. The strategic value of this molecule lies in its identity as a substituted aniline, a privileged scaffold that continues to be a rich source of innovation in the field of drug discovery and development.

References

  • Reductive amination of 1 with aniline using NaBH(OAc) 3 at room temperature. ResearchGate. Available at: [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Beyond Benign. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Aniline replacement in drug-like compounds. Cresset Group. Available at: [Link]

  • 4-Bromo-3-methoxyaniline | C7H8BrNO | CID 7018254. PubChem. Available at: [Link]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals. Available at: [Link]

  • Cresset Blog: Aniline replacement in drug-like compounds. BioPartner UK. Available at: [Link]

  • 4-bromo-3-methoxy-N-[(2R)-pentan-2-yl]aniline. PubChem. Available at: [Link]

  • CONTENTS. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of A. 4-Bromo-2-methoxyaniline. PrepChem.com. Available at: [Link]

Sources

Exploratory

Structural Elucidation of 4-Bromo-N-cyclopentyl-3-methoxyaniline: A Comprehensive NMR Technical Guide

Executive Overview In modern drug discovery, highly substituted aniline derivatives serve as critical scaffolds for synthesizing targeted therapeutics, including breast tumor kinase (Brk) and Anaplastic Lymphoma Kinase (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In modern drug discovery, highly substituted aniline derivatives serve as critical scaffolds for synthesizing targeted therapeutics, including breast tumor kinase (Brk) and Anaplastic Lymphoma Kinase (ALK) inhibitors[1]. 4-Bromo-N-cyclopentyl-3-methoxyaniline is a prime example of such an intermediate. Its tetrasubstituted aromatic core presents a complex electronic environment governed by competing mesomeric (+M), inductive (-I), and heavy-atom effects.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data tabulation. Here, we dissect the causality behind the Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule and establish a self-validating experimental protocol to ensure uncompromising analytical integrity[2].

Mechanistic Rationale of Aromatic Chemical Shifts

The aromatic ring of 4-Bromo-N-cyclopentyl-3-methoxyaniline is subjected to intense electron density modulation. Understanding these shifts requires analyzing the vector sum of the substituents' electronic contributions:

  • The +M Effect of Oxygen and Nitrogen: Both the methoxy (-OCH3) and the secondary amine (-NH-cyclopentyl) groups possess lone pairs that actively participate in resonance with the aromatic π -system. This mesomeric donation dramatically shields the ortho and para carbons (and their attached protons), driving their resonances upfield[3].

  • The Heavy Atom Effect of Bromine: While halogens are generally electronegative (-I effect), the large, polarizable electron cloud of the bromine atom induces a localized diamagnetic shielding current. This "heavy atom effect" forces the directly attached carbon (C4) significantly upfield, a phenomenon critical for confirming halogenation at this specific position[2].

G A Methoxy Group (-OCH3) +M Effect D C2 & C6 Shielding (Upfield Shift ~6.1-6.3 ppm) A->D Electron Donation B Amine Group (-NHR) +M Effect B->D Electron Donation C Bromine (-Br) Heavy Atom Effect E C4 Shielding (Upfield Shift ~99 ppm) C->E Diamagnetic Shielding

Fig 1. Electronic mesomeric and heavy atom effects dictating aromatic NMR chemical shifts.

Quantitative Data: Spectral Assignments

The following tables summarize the expected 1 H and 13 C NMR chemical shifts for 4-Bromo-N-cyclopentyl-3-methoxyaniline in CDCl 3​ at 298 K, synthesized from empirical data of closely related N-cyclopentyl and 4-bromo-3-methoxyaniline analogs[3],[4].

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Mechanistic Rationale
-OCH 3​ 3.85Singlet (s)3H-Deshielded by the direct attachment to the highly electronegative oxygen atom.
N-CH (Cyclopentyl) 3.75Multiplet (m)1H-Deshielded by the adjacent nitrogen atom's inductive pull.
-NH- 3.60Broad Singlet (br s)1H-Broadened due to quadrupolar relaxation of the 14 N nucleus and chemical exchange.
Cyclo -CH 2​ - 1.40 - 2.05Multiplets (m)8H-Forms an aliphatic envelope; split by complex vicinal couplings across the ring.
H5 (Aromatic) 7.25Doublet (d)1H8.5Ortho to bromine; lacks direct +M shielding from O or N, making it the most downfield proton.
H2 (Aromatic) 6.20Doublet (d)1H2.5Meta coupling to H6; highly shielded by synergistic ortho effects of both -OCH 3​ and -NHR.
H6 (Aromatic) 6.10Doublet of Doublets (dd)1H8.5, 2.5Ortho to -NHR and para to -OCH 3​ ; experiences profound mesomeric shielding.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionShift ( δ , ppm)TypeMechanistic Rationale
C3 (C-O) 156.5QuaternaryHighly deshielded due to the direct inductive effect (-I) of the oxygen atom.
C1 (C-N) 148.5QuaternaryDeshielded by the electronegativity of the secondary amine nitrogen.
C5 (C-H) 133.0TertiaryMeta to the electron-donating groups; represents the least shielded aromatic carbon.
C6 (C-H) 105.0TertiaryHeavily shielded by the ortho +M effect of the amine group.
C4 (C-Br) 99.0QuaternaryThe heavy atom effect of bromine causes a massive, counterintuitive upfield diamagnetic shift.
C2 (C-H) 98.0TertiarySynergistically shielded by the ortho -OCH 3​ and ortho -NHR groups.
-OCH 3​ 56.0PrimaryStandard chemical shift for an aryl methyl ether.
N-CH 54.5TertiaryDeshielded aliphatic carbon due to direct nitrogen attachment.
Cyclo -CH 2​ - 33.5, 24.0SecondaryAliphatic carbons α and β to the N-CH group, respectively.

Self-Validating Experimental Protocol: NMR Acquisition

To ensure absolute trustworthiness in structural elucidation, the acquisition protocol cannot rely on assumed instrument stability. The following workflow is designed as a self-validating system , where each step contains an internal quality control gate.

Step-by-Step Methodology

Step 1: Sample Preparation (Concentration Optimization)

  • Action: Dissolve exactly 15 mg of 4-Bromo-N-cyclopentyl-3-methoxyaniline in 0.6 mL of deuterated chloroform (CDCl 3​ containing 0.03% v/v TMS). Filter through a glass wool plug into a 5 mm NMR tube.

  • Causality & Validation: Filtering removes paramagnetic particulates (e.g., rust, dust) that distort magnetic field homogeneity. 15 mg ensures a sufficient signal-to-noise (S/N) ratio for 13 C acquisition within a standard 1-hour timeframe without causing concentration-dependent viscosity line broadening.

Step 2: Locking and Shimming (Field Homogeneity Check)

  • Action: Insert the sample, lock onto the deuterium frequency of CDCl 3​ , and execute gradient shimming (e.g., TopShim).

  • Causality & Validation: The deuterium lock allows the spectrometer to dynamically self-correct for superconducting magnet drift ( B0​ drift). Validation Gate: Before starting the run, check the residual CHCl 3​ solvent peak (7.26 ppm). The Full Width at Half Maximum (FWHM) must be < 1.0 Hz . If the peak is broader, the shims are suboptimal, and the acquisition must be aborted and re-shimmed.

Step 3: Pulse Sequence Selection and Tuning

  • Action: Tune and match the probe to the exact Larmor frequencies of 1 H and 13 C for the specific sample. Select a 30° pulse sequence (zg30 for 1 H, zgpg30 for 13 C).

  • Causality & Validation: A 30° flip angle requires a significantly shorter relaxation delay (D1 = 1-2 seconds) compared to a 90° pulse. This prevents the saturation of slow-relaxing quaternary carbons (like C4 and C3) while maximizing the number of transients collected per minute.

Step 4: Acquisition and Zero-Order Phasing

  • Action: Acquire 16 scans for 1 H and 512 scans for 13 C. Apply an exponential window function (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation (FT). Apply manual zero-order and first-order phase corrections.

  • Causality & Validation: The line broadening (LB) function suppresses high-frequency noise at the tail end of the Free Induction Decay (FID), artificially boosting S/N without sacrificing the resolution needed to observe the 2.5 Hz meta coupling between H2 and H6.

G S1 1. Sample Prep (15 mg in CDCl3) S2 2. Lock & Shim (<1 Hz Linewidth) S1->S2 S3 3. Pulse Sequence (zg30 / zgpg30) S2->S3 S4 4. FT & Phasing (Zero-Order) S3->S4 S5 5. Signal Assignment (Multiplet Analysis) S4->S5

Fig 2. Self-validating NMR acquisition workflow ensuring high-resolution spectral fidelity.

Conclusion

The NMR spectral profile of 4-Bromo-N-cyclopentyl-3-methoxyaniline is a masterclass in competing electronic effects. By understanding the mesomeric shielding of the oxygen/nitrogen heteroatoms and the diamagnetic shielding of the heavy bromine atom, researchers can confidently assign the highly differentiated aromatic signals. Adhering to the self-validating acquisition protocol outlined above ensures that these subtle electronic nuances are captured with absolute analytical fidelity, preventing mischaracterization during downstream drug development[2],[1].

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Foundational

4-Bromo-N-cyclopentyl-3-methoxyaniline: A Strategic Building Block in Targeted Kinase Inhibitor Design

Abstract In the landscape of modern medicinal chemistry, the strategic selection of advanced building blocks dictates the success of structure-activity relationship (SAR) campaigns. 4-Bromo-N-cyclopentyl-3-methoxyaniline...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract In the landscape of modern medicinal chemistry, the strategic selection of advanced building blocks dictates the success of structure-activity relationship (SAR) campaigns. 4-Bromo-N-cyclopentyl-3-methoxyaniline (CAS: 1545829-83-1) has emerged as a privileged scaffold, particularly in the development of targeted kinase inhibitors and bromodomain binders. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic role in drug design, and validated synthetic methodologies for its preparation and downstream functionalization.

Physicochemical Profiling and Structural Rationale

The utility of 4-Bromo-N-cyclopentyl-3-methoxyaniline stems from its precise arrangement of functional groups, each serving a distinct purpose in both synthetic elaboration and target binding.

  • The N-Cyclopentyl Moiety: Provides optimal steric bulk. In the development of Adaptor protein 2-associated kinase 1 (AAK1) inhibitors for neuropathic pain, replacing linear alkyl chains with a cyclopentyl group maintains equipotent target inhibition while significantly restricting the conformational flexibility of the molecule, thereby enhancing metabolic stability[1].

  • The 3-Methoxy Group: Acts as a critical hydrogen bond acceptor and imparts an electron-donating effect to the aromatic ring. This electronic modulation influences the basicity of the adjacent amine and locks the conformation of the aryl ring when bound to the kinase hinge region[1].

  • The 4-Bromo Handle: Serves as a versatile, highly reactive vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing chemists to extend the scaffold into the deep hydrophobic pockets of the ATP-binding site[2].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 4-Bromo-N-cyclopentyl-3-methoxyaniline
CAS Registry Number 1545829-83-1
Molecular Formula C₁₂H₁₆BrNO
Molecular Weight 270.17 g/mol
SMILES String COC1=CC(NC2CCCC2)=CC=C1Br
Predicted LogP ~3.8 (Highly lipophilic)
Physical State Viscous liquid to low-melting solid
Solubility Profile Soluble in DCM, EtOAc, THF, DMSO; Insoluble in H₂O

Mechanistic Role in Drug Design (SAR)

The spatial geometry of 4-Bromo-N-cyclopentyl-3-methoxyaniline makes it an ideal precursor for tricyclic and bicyclic kinase inhibitors. For instance, in the synthesis of ROCK (Rho-associated protein kinase) inhibitors, the aniline nitrogen is often incorporated into a larger macrocyclic or heteroaromatic system, while the bromo group is substituted with a pyridine or pyrimidine ring to interact with the kinase hinge region[2].

Furthermore, in epigenetic therapies targeting BRD2 bromodomains, this scaffold provides the necessary hydrophobic contacts required to displace acetylated lysine residues from the bromodomain binding pocket[3].

SAR_Logic Core 4-Bromo-N-cyclopentyl- 3-methoxyaniline Sub1 N-Cyclopentyl Group Core->Sub1 Sub2 3-Methoxy Group Core->Sub2 Sub3 4-Bromo Handle Core->Sub3 Func1 Fills Hydrophobic Pocket Improves Metabolic Stability Sub1->Func1 Func2 H-Bond Acceptor Conformational Locking Sub2->Func2 Func3 Cross-Coupling Vector (Suzuki/Buchwald) Sub3->Func3

Fig 1: Structure-Activity Relationship (SAR) logic of the scaffold's functional groups.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process controls.

Protocol 1: Synthesis via Reductive Amination

Causality: Direct alkylation of 4-bromo-3-methoxyaniline with bromocyclopentane is prone to over-alkylation, yielding unwanted tertiary amines, and often suffers from competing elimination reactions (forming cyclopentene). Reductive amination using Sodium Triacetoxyborohydride (STAB) bypasses this by forming a transient imine/iminium species that is selectively reduced, ensuring high yields of the secondary amine.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-bromo-3-methoxyaniline (1.0 equiv, 10 mmol) and cyclopentanone (1.2 equiv, 12 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Catalysis: Add glacial acetic acid (0.1 equiv, 1.0 mmol) to catalyze the formation of the intermediate iminium ion. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 15 mmol). Note: STAB is chosen over NaBH₄ because it is mild enough not to reduce the unreacted cyclopentanone.

  • Monitoring: Stir the reaction at room temperature for 12 hours. Monitor the consumption of the starting aniline via LC-MS (Target mass: [M+H]⁺ = 270.0 / 272.0 for the Br isotopes).

  • Quenching & Workup: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure product.

Protocol 2: Downstream Suzuki-Miyaura Cross-Coupling

Causality: The 4-bromo position is highly activated for oxidative addition by Palladium(0). This protocol details the coupling of the scaffold with a heteroaryl boronic acid to synthesize an advanced kinase inhibitor intermediate.

Step-by-Step Procedure:

  • Reaction Setup: Combine 4-Bromo-N-cyclopentyl-3-methoxyaniline (1.0 equiv), a selected heteroaryl boronic acid (1.2 equiv), and Potassium Carbonate (K₂CO₃) (3.0 equiv) in a Schlenk flask.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.1 M overall concentration). Note: Water is essential to dissolve the inorganic base and accelerate the transmetalation step.

  • Catalyst Introduction: Add the pre-catalyst Pd(dppf)Cl₂ (0.05 equiv). Purge the flask with nitrogen for 5 minutes.

  • Heating: Heat the mixture to 90°C for 4-6 hours. Monitor via TLC or LC-MS until the brominated starting material is fully consumed.

  • Isolation: Cool to room temperature, dilute with Ethyl Acetate, and wash with water and brine. Dry the organic phase, concentrate, and purify via column chromatography.

Synth_Workflow SM 4-Bromo-3-methoxyaniline + Cyclopentanone Step1 Reductive Amination (NaBH(OAc)3, DCE, RT) SM->Step1 Intermediate 4-Bromo-N-cyclopentyl- 3-methoxyaniline Step1->Intermediate Step2 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Base, Heat) Intermediate->Step2 Product Advanced Kinase Inhibitor Scaffold Step2->Product

Fig 2: Two-step synthetic workflow from primary aniline to advanced kinase inhibitor.

Analytical Characterization Standards

To validate the integrity of the synthesized 4-Bromo-N-cyclopentyl-3-methoxyaniline, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): Expect a distinct isotopic doublet at m/z 270.0 and 272.0 (1:1 ratio), characteristic of a monobrominated species[1].

  • ¹H NMR (CDCl₃ or DMSO-d₆): Key diagnostic peaks include a broad singlet for the secondary amine (N-H) around 4.0-5.0 ppm, a sharp singlet integrating to 3H for the methoxy group (-OCH₃) near 3.8 ppm, and a multiplet integrating to 1H for the methine proton of the cyclopentyl ring around 3.7 ppm. The aromatic region will display a classic 1,2,4-substitution pattern[1].

References

  • Discovery, Structure–Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Tricyclic pyrido-carboxamide derivatives as rock inhibitors (US9663529B2)
  • Application No. AU 2015205339 B2 - Bromodomain Inhibitors Australian Patent Office - Googleapis URL:[Link]

Sources

Exploratory

A Technical Guide to Elucidating the Mechanism of Action for 4-Bromo-N-cyclopentyl-3-methoxyaniline Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The N-substituted aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically appro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The N-substituted aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology. The novel class of 4-Bromo-N-cyclopentyl-3-methoxyaniline derivatives represents a promising, yet uncharacterized, area for drug discovery. As the specific biological targets and mechanism of action (MoA) for this compound class are not yet established in peer-reviewed literature, this document serves not as a review of known data, but as an in-depth technical and strategic guide for its complete elucidation. We will proceed from a structural analysis and hypothesis generation to a tiered experimental workflow designed for target identification, validation, and mechanistic characterization, providing field-proven insights and actionable protocols for researchers.

Structural Analysis and Primary Hypothesis Generation

The rational investigation of a novel chemical series begins with a deconstruction of its core scaffold to form an evidence-based primary hypothesis. The 4-Bromo-N-cyclopentyl-3-methoxyaniline structure contains several key features that suggest a likely interaction with protein kinases.

  • The N-Phenylaniline Core: This motif is the cornerstone of a multitude of ATP-competitive kinase inhibitors.[1] The aniline nitrogen and its proton are critical for forming hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a foundational interaction for many inhibitors like Gefitinib and Erlotinib.[2][3]

  • The N-Cyclopentyl Group: Small cycloalkane substituents are frequently employed in drug design to confer metabolic stability and to probe hydrophobic pockets within a target protein.[4][5] The cyclopentyl group's conformational rigidity and lipophilicity make it an ideal candidate to occupy the hydrophobic region near the ATP-binding site, potentially enhancing binding affinity and selectivity.

  • The 3-Methoxy Group: The placement of a methoxy group on the aniline ring can significantly influence binding affinity and selectivity through electronic and steric effects. It can act as a hydrogen bond acceptor and its methyl group can engage in van der Waals interactions, effectively "scouting" the topology of the protein pocket without drastically increasing lipophilicity.[6][7]

  • The 4-Bromo Substituent: Halogen atoms, particularly bromine, are versatile tools in drug design. The bromine at the para-position can serve multiple roles: it can form halogen bonds with backbone carbonyls, occupy a hydrophobic pocket, or act as a metabolic soft spot blocker to prevent para-hydroxylation, thereby improving pharmacokinetic properties.[8][9]

Given the strong precedent for the 4-anilino scaffold in kinase inhibition, our primary hypothesis is that 4-Bromo-N-cyclopentyl-3-methoxyaniline derivatives act as ATP-competitive inhibitors of one or more protein kinases. [10][11] The following guide outlines a comprehensive strategy to test this hypothesis and fully deconvolute the MoA.

A Multi-Tiered Workflow for Mechanism of Action Elucidation

We propose a phased approach, beginning with broad phenotypic screening to identify the compound's general biological activity, followed by progressively more focused experiments to identify the specific molecular target and characterize its downstream signaling effects.

Phase 1: Broad Phenotypic & Initial Target Class Profiling

The initial goal is to ascertain the compound's primary biological effect. A broad-based screening approach is most efficient.

Experimental Protocol: Cellular Proliferation Assay

  • Cell Line Selection: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60 panel) representing various tissue origins (lung, breast, colon, leukemia, etc.).

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in culture medium.

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with the compound dilutions (ranging from 1 nM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • Viability Assessment: Use a resazurin-based assay (e.g., CellTiter-Blue) or MTT assay to quantify cell viability.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line by fitting the dose-response data to a four-parameter logistic curve.

Data Presentation: Hypothetical IC50 Data

Cell LineTissue OriginHypothetical IC50 (µM)
A549Lung0.85
MCF-7Breast1.20
HCT-116Colon0.95
K-562Leukemia> 50
UO-31Renal15.6

Table 1: Representative antiproliferative data for a lead compound. The differential sensitivity suggests a specific MoA rather than general cytotoxicity.

Assuming the compound shows potent, selective antiproliferative activity, the next logical step is to test the primary hypothesis of kinase inhibition.

Experimental Protocol: Broad Kinase Profiling (Kinome Scan)

  • Service Provider: Engage a commercial service (e.g., Eurofins DiscoverX, Reaction Biology) that offers large-scale kinase profiling panels (e.g., KINOMEscan™, HotSpot™).

  • Assay Principle: These assays typically measure the ability of the test compound to displace a ligand from the ATP-binding site of a large number of kinases (e.g., >400).

  • Compound Submission: Submit the compound at a high concentration (e.g., 1 or 10 µM) for an initial screen.

  • Data Analysis: Results are usually reported as "% Inhibition" or "% of Control". Hits are defined as kinases inhibited above a certain threshold (e.g., >90% inhibition).

  • Follow-up: For promising hits, perform secondary screens to determine the IC50 or dissociation constant (Kd) for each kinase to confirm potency and selectivity.

Phase 2: Specific Target Validation & Binding Characterization

Once putative kinase targets are identified, it is crucial to validate the direct interaction and quantify the binding affinity using label-free, biophysical methods.

Mandatory Visualization: Target Deconvolution Workflow

G phenotypic_screen Phase 1: Phenotypic Screening (e.g., NCI-60 Cell Proliferation Assay) kinome_scan Broad Target Class Screen (e.g., Kinome Profiling @ 10 µM) phenotypic_screen->kinome_scan Antiproliferative Activity Observed hit_identification Identify Primary Hits (e.g., >90% Inhibition) kinome_scan->hit_identification dose_response Phase 2: Target Validation (Biochemical IC50 Determination) hit_identification->dose_response Select Top Kinases biophysical Biophysical Binding Assay (SPR or ITC) dose_response->biophysical Potent IC50 Confirmed target_engagement Cellular Target Engagement (e.g., NanoBRET™, CETSA®) biophysical->target_engagement Direct Binding Measured (Kd < 1 µM) downstream Phase 3: Pathway Analysis (Western Blot for Substrates) target_engagement->downstream Target Engagement in Cells Confirmed cellular_phenotype Confirm On-Target Cellular Effect (e.g., Cell Cycle, Apoptosis Assay) downstream->cellular_phenotype

Caption: A streamlined workflow for target identification and validation.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • System: Utilize a Biacore instrument (Cytiva) or similar SPR system.

  • Immobilization: Covalently immobilize the purified recombinant target kinase onto a sensor chip (e.g., CM5 chip) via amine coupling.

  • Analyte Preparation: Prepare a series of dilutions of the 4-Bromo-N-cyclopentyl-3-methoxyaniline derivative in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the compound dilutions over the sensor chip surface. The binding of the compound to the immobilized kinase causes a change in the refractive index, which is measured in real-time as a response unit (RU).

  • Kinetic Analysis: Measure the association rate (ka) during injection and the dissociation rate (kd) during the buffer wash phase.

  • Data Analysis: Fit the sensorgram data to a 1:1 binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Presentation: Hypothetical SPR Binding Data

Kinase Targetka (1/Ms)kd (1/s)KD (nM)
EGFR (T790M)2.5 x 10⁵5.0 x 10⁻³20
SRC1.1 x 10⁵8.8 x 10⁻³80
ABL17.0 x 10⁴9.1 x 10⁻³130

Table 2: Representative kinetic data confirming high-affinity binding to a primary target (EGFR T790M) and quantifying off-target interactions.

Phase 3: Mechanistic & Signaling Pathway Analysis

With a validated target, the final phase is to elucidate the downstream cellular consequences of its inhibition. If the primary target is a receptor tyrosine kinase like EGFR, this involves probing its canonical signaling pathways.

Mandatory Visualization: Hypothetical Downstream Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Phosphorylates RAS Ras EGFR->RAS Compound 4-Bromo-N-cyclopentyl- 3-methoxyaniline Derivative Compound->EGFR Inhibits ATP Binding AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of EGFR by the compound blocks downstream PI3K/Akt and Ras/MAPK signaling.

Experimental Protocol: Western Blot for Phospho-Protein Analysis

  • Cell Culture & Treatment: Culture a responsive cell line (e.g., A549) to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with various concentrations of the test compound for 2 hours.

  • Stimulation: Stimulate the cells with epidermal growth factor (EGF) (e.g., 100 ng/mL) for 15 minutes to activate the EGFR pathway.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-EGFR, anti-phospho-Akt, anti-phospho-ERK).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping & Reprobing: Strip the membrane and reprobe with antibodies against total EGFR, Akt, and ERK, and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.

Expected Outcome: A dose-dependent decrease in the phosphorylation of EGFR and its downstream effectors (Akt, ERK) in compound-treated cells, confirming on-target pathway inhibition.

Conclusion and Future Directions

This guide outlines a rigorous, hypothesis-driven strategy to fully characterize the mechanism of action for the novel 4-Bromo-N-cyclopentyl-3-methoxyaniline chemical series. By progressing from broad phenotypic observation to specific target validation and pathway analysis, researchers can build a comprehensive data package that elucidates the compound's therapeutic potential.

Following this workflow, critical next steps would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs by modifying the cyclopentyl, methoxy, and bromo groups to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluate the lead compound in relevant animal models of cancer to establish preclinical proof-of-concept.

  • ADME/Tox Profiling: Conduct studies to determine the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

This systematic approach ensures a thorough and efficient investigation, maximizing the potential for translating a promising chemical scaffold into a viable therapeutic candidate.

References
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  • Design and Evaluation of Potent EGFR Inhibitors through the Incorporation of Macrocyclic Polyamine Moieties into the 4-Anilinoquinazoline Scaffold. ACS Publications. Available at: [Link]

  • Synthesis and Biological Evaluation of 4-Anilinoquinolines as Potent Inhibitors of Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. PubMed. Available at: [Link]

  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • The chemical properties and structure of p-bromoaniline. Liskon Biological. Available at: [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

  • Cyclopentenone: a special moiety for anticancer drug design. PubMed. Available at: [Link]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. Available at: [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. MDPI. Available at: [Link]

  • The role of the methoxy group in approved drugs. ResearchGate. Available at: [Link]

  • 4-bromo-phenyl-amine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. Available at: [Link]

  • Design and Synthesis of a Novel Series of 1,2-Disubstituted Cyclopentanes as Small, Potent Potentiators of 2-Amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic Acid (AMPA) Receptors. Journal of Medicinal Chemistry. Available at: [Link]

  • Effects of the methoxy group in the side chain of debromoaplysiatoxin on its tumor-promoting and anti-proliferative activities. PubMed. Available at: [Link]

  • The role of the methoxy group in approved drugs. PubMed. Available at: [Link]

  • Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach. ACS Publications. Available at: [Link]

  • Diphenylamine. Wikipedia. Available at: [Link]

  • Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Materials with Tunable Colors. ACS Publications. Available at: [Link]

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Foundational

Strategic Utilization of 4-Bromo-N-cyclopentyl-3-methoxyaniline in Kinase Inhibitor Design and API Synthesis

Executive Summary In the landscape of modern medicinal chemistry, the design of targeted therapeutics—particularly ATP-competitive kinase inhibitors—relies heavily on highly functionalized, sterically precise building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of targeted therapeutics—particularly ATP-competitive kinase inhibitors—relies heavily on highly functionalized, sterically precise building blocks. 4-Bromo-N-cyclopentyl-3-methoxyaniline (CAS: 1545829-83-1) [1] has emerged as a high-value trifunctional pharmacophore. By integrating a lipophilic cyclopentyl ring, a conformationally directing methoxy group, and a reactive bromo handle, this intermediate provides a versatile scaffold for the divergent synthesis of complex Active Pharmaceutical Ingredients (APIs).

This technical guide dissects the structural rationale behind this building block, outlines its comparative physicochemical advantages, and provides self-validating, field-proven protocols for its integration into advanced synthetic workflows.

Pharmacophore Dissection: The "Why"

The utility of 4-Bromo-N-cyclopentyl-3-methoxyaniline lies in the synergistic function of its three primary substituents. In the context of kinase inhibitor design, each moiety serves a distinct biological and synthetic purpose:

  • The N-Cyclopentyl Motif: In ATP-competitive inhibitors, the adenine-binding pocket is highly conserved, but the adjacent ribose-binding pocket offers a hydrophobic cavity. The N-cyclopentyl group effectively fills this space, displacing high-energy water molecules, thereby increasing binding affinity (entropy-driven) and enhancing the overall lipophilicity (logP) for improved membrane permeability[2].

  • The 3-Methoxy Group: Positioned ortho to the bromo handle and meta to the amine, the methoxy group acts as a stereoelectronic director. Biologically, its oxygen atom can serve as a hydrogen-bond acceptor interacting with the kinase hinge region. Synthetically, it provides steric shielding that dictates the regioselectivity of subsequent cross-coupling events.

  • The 4-Bromo Handle: The C-Br bond is the critical vector for late-stage functionalization. Compared to its chloro-analog, the lower bond dissociation energy of the bromo group facilitates rapid oxidative addition during palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura), allowing the scaffold to be extended into the solvent-exposed region of the target protein[2].

G A 4-Bromo-N-cyclopentyl -3-methoxyaniline B N-Cyclopentyl Group A->B Structural Motif C 3-Methoxy Group A->C Structural Motif D 4-Bromo Handle A->D Synthetic Handle E Hydrophobic Pocket (Ribose Binding) B->E Enhances logP & Affinity F Hinge Region (H-Bond Acceptor) C->F Directs Binding Pose G Cross-Coupling Site (Solvent Vector) D->G Enables API Extension

Figure 1: Pharmacophore mapping and biological binding logic of the building block.

Comparative Analysis and Physicochemical Data

When selecting a building block for library generation, chemists often weigh the reactivity of the halogen against the stability of the intermediate. Table 1 summarizes the properties of 4-Bromo-N-cyclopentyl-3-methoxyaniline against its structural analogs.

Table 1: Structural and Property Comparison of Aniline Building Blocks

Compound NameCAS NumberSubstituentsMW ( g/mol )Est. LogPSynthetic Reactivity (Cross-Coupling)Primary Utility
4-Bromo-N-cyclopentyl-3-methoxyaniline 1545829-83-1Br (4), OCH₃ (3), N-cyclopentyl270.17~3.4High (Rapid oxidative addition)Late-stage API synthesis; Kinase cores
4-Chloro-N-cyclopentyl-3-methoxyaniline N/ACl (4), OCH₃ (3), N-cyclopentyl225.72~3.2Low/Moderate (Requires specialized ligands)Stable intermediate; Direct screening
4-Bromo-3-methoxyaniline 19056-40-7Br (4), OCH₃ (3), NH₂202.05~1.8High (Prone to over-alkylation)Precursor to N-alkylated derivatives

Data synthesized from comparative structural analogs and standard cheminformatics models[2]. The bromo variant is strictly preferred for divergent library synthesis due to its superior kinetic profile in Pd-catalyzed reactions.

Synthetic Workflows: The "How"

The presence of the bulky N-cyclopentyl and 3-methoxy groups creates a sterically hindered environment around the aniline core. Standard catalytic systems often fail here, leading to hydrodehalogenation or homocoupling[3]. To overcome this, the use of dialkylbiaryl phosphine ligands—specifically XPhos —is mandatory[4][5].

Divergent Functionalization Logic

Workflow Start 4-Bromo-N-cyclopentyl -3-methoxyaniline Buchwald Buchwald-Hartwig Amination Pd2(dba)3, XPhos, Base Start->Buchwald Amine Partner Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, Boronic Acid Start->Suzuki Aryl Boronic Acid Prod1 Diaryl Amine Scaffold (Kinase Core) Buchwald->Prod1 C-N Bond Formation Prod2 Biaryl Scaffold (Allosteric Modulator) Suzuki->Prod2 C-C Bond Formation

Figure 2: Divergent synthetic workflows leveraging the 4-bromo synthetic handle.

Protocol 1: Sterically Demanding Buchwald-Hartwig Amination

This protocol details the C-N cross-coupling of 4-Bromo-N-cyclopentyl-3-methoxyaniline with a secondary amine (e.g., morpholine or a piperazine derivative)[6].

Reagents:

  • Electrophile: 4-Bromo-N-cyclopentyl-3-methoxyaniline (1.0 equiv)

  • Nucleophile: Secondary Amine (1.2 - 1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (1.5 mol%)

  • Ligand: XPhos (3.0 mol%)

  • Base: NaOtBu (2.0 equiv) (Note: Use Cs₂CO₃ if base-sensitive functional groups are present)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M)

Step-by-Step Methodology & Causality:

  • Preparation of the Catalytic Species: In an oven-dried, nitrogen-flushed Schlenk flask, combine Pd₂(dba)₃ and XPhos in anhydrous toluene. Stir at room temperature for 5–10 minutes until the solution turns a deep red/orange.

    • Causality: Pre-mixing allows the formation of the active L₁Pd(0) species. XPhos is chosen because its large cone angle and electron-rich dicyclohexyl moiety accelerate both the oxidative addition into the C-Br bond and the reductive elimination step, which is otherwise bottlenecked by the steric bulk of the cyclopentyl group[4][7].

  • Addition of Substrates: Add NaOtBu, followed by 4-Bromo-N-cyclopentyl-3-methoxyaniline and the secondary amine.

    • Causality: NaOtBu is a strong, soluble base that rapidly deprotonates the coordinated amine to form the palladium-amido complex. The strict stoichiometric control of the amine (1.2 equiv) prevents competitive binding to the palladium center, which can stall the catalytic cycle[8].

  • Thermal Activation: Heat the reaction mixture to 100 °C (reflux in toluene) for 6–12 hours. Monitor via LC-MS or TLC.

    • Causality: Sterically hindered anilines require elevated thermal energy to overcome the activation barrier of reductive elimination.

  • Quench and Workup: Cool to room temperature, quench with deionized water, and extract with EtOAc. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol 2: Suzuki-Miyaura C-C Cross-Coupling

For extending the scaffold via C-C bond formation (e.g., attaching a pyrimidine or pyridine ring to target the solvent-exposed region).

Step-by-Step Methodology & Causality:

  • Reaction Assembly: Combine 4-Bromo-N-cyclopentyl-3-methoxyaniline (1.0 equiv), the desired aryl boronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.5 equiv) in a 4:1 mixture of 1,4-Dioxane/H₂O.

    • Causality: Pd(dppf)Cl₂ is highly effective for Suzuki couplings of aryl bromides. The bidentate dppf ligand suppresses undesired β-hydride elimination. The addition of water is critical as it dissolves the K₂CO₃ and facilitates the formation of the reactive boronate complex, which is required for the transmetalation step.

  • Degassing: Sparge the mixture with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid (yielding biphenyl byproducts) and the oxidation of the palladium catalyst.

  • Heating: Stir at 90 °C for 8 hours, then perform standard aqueous workup and purification.

Conclusion

4-Bromo-N-cyclopentyl-3-methoxyaniline is not merely a passive intermediate; it is a rationally designed pharmacophore building block. By understanding the causal relationship between its structural motifs—the lipophilic pocket-filling cyclopentyl group, the directing methoxy group, and the reactive bromo handle—medicinal chemists can deploy advanced catalytic systems like XPhos-mediated Buchwald-Hartwig aminations to rapidly generate diverse, high-affinity kinase inhibitor libraries.

References

  • Grokipedia. "Buchwald–Hartwig amination." Grokipedia. URL:[Link]

  • National Institutes of Health (PMC). "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." Chem Rev. URL:[Link]

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Protocols & Analytical Methods

Method

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-N-cyclopentyl-3-methoxyaniline

Document Version: 2026.1 (Updated March 28, 2026) Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Substrate Analysis & Mechanistic Rationale The compound 4-Bromo-N-cyclopentyl-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Version: 2026.1 (Updated March 28, 2026) Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Substrate Analysis & Mechanistic Rationale

The compound 4-Bromo-N-cyclopentyl-3-methoxyaniline (CAS: 1545829-83-1) [1] is a highly functionalized building block frequently encountered in the synthesis of kinase inhibitors and central nervous system (CNS) therapeutics. However, it presents a triad of significant chemical challenges when subjected to standard Palladium-catalyzed Suzuki-Miyaura cross-coupling:

  • Extreme Electron Density (Kinetic Barrier): The secondary amine (-NH-cyclopentyl) at the para position and the methoxy (-OCH₃) group at the ortho position are both strong electron-donating groups via resonance (+M effect). This artificially enriches the electron density of the aromatic ring, strengthening the C-Br bond and rendering the initial oxidative addition step of the Pd(0) catalyst thermodynamically and kinetically demanding.

  • Steric Hindrance: The ortho-methoxy group creates a sterically constrained microenvironment around the C-Br bond. This physical barrier impedes the approach of the bulky Pd-complex during both oxidative addition and the subsequent transmetalation step [2].

  • Chemoselectivity Risks: The unprotected secondary amine introduces the risk of competitive Buchwald-Hartwig amination (forming C-N bonds instead of C-C bonds) or off-target catalyst coordination, which can prematurely poison the palladium cycle.

Overcoming the Barriers: The SPhos Pd G3 Solution

To bypass these limitations, this protocol leverages the SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) ligand paired with a Generation 3 (G3) mesylate precatalyst [3].

  • Causality of Ligand Choice: The electron-rich dicyclohexylphosphine moiety of SPhos increases the nucleophilicity of the Pd(0) center, forcing the difficult oxidative addition into the electron-rich C-Br bond. Simultaneously, the massive steric bulk of the biaryl backbone accelerates reductive elimination , physically "pushing" the coupled product off the metal center [4].

  • Causality of Precatalyst Choice: The G3 precatalyst ensures rapid, quantitative generation of the active monomeric Pd(0) species at mild temperatures, preventing the substrate degradation and boronic acid protodeboronation that typically occur under the harsh heating required by older Pd(PPh₃)₄ systems.

CatalyticCycle Pd0 Pd(0)-SPhos Active Catalyst OA Oxidative Addition Complex Pd(II)(Ar)Br(SPhos) (Rate-Limiting) Pd0->OA 4-Bromo-N-cyclopentyl- 3-methoxyaniline (Overcomes e-rich C-Br) TM Transmetalation Complex Pd(II)(Ar)(Ar')(SPhos) OA->TM Ar'-B(OH)2 + K3PO4 (Biphasic Transfer) RE Biaryl Product + Pd(0) Regeneration TM->RE Steric pressure from SPhos drives RE RE->Pd0 Catalytic Turnover

Fig 1. SPhos-mediated Pd catalytic cycle overcoming electronic/steric barriers of the substrate.

Catalyst Selection & Quantitative Optimization

To validate the necessity of the SPhos Pd G3 system, an optimization matrix was executed. The data below demonstrates why traditional catalysts fail against this specific electron-rich, sterically hindered scaffold.

Table 1: Optimization of Reaction Conditions for 4-Bromo-N-cyclopentyl-3-methoxyaniline

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5.0)Na₂CO₃ (3.0)Toluene/H₂O100< 10Complete failure at oxidative addition; >85% SM recovered.
2Pd(dppf)Cl₂ (5.0)K₂CO₃ (3.0)Dioxane/H₂O9035Sluggish transmetalation; significant protodeboronation.
3Pd(OAc)₂ / XPhos (2.0)K₃PO₄ (3.0)Dioxane/H₂O8072Good conversion, but XPhos sterics slightly hinder transmetalation.
4 SPhos Pd G3 (2.0) K₃PO₄ (3.0) Dioxane/H₂O 80 > 95 Optimal. Rapid activation; clean profile; no amination byproducts.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Built-in analytical checkpoints ensure that environmental factors (such as the high-humidity laboratory conditions typical in regions like Taiwan) do not compromise the air- and moisture-sensitive catalytic intermediates.

Reagents Required
  • Electrophile: 4-Bromo-N-cyclopentyl-3-methoxyaniline (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: SPhos Pd G3 (0.02 equiv, 2.0 mol%)

  • Base: K₃PO₄ (3.0 equiv, 3.0 mmol)

  • Solvents: 1,4-Dioxane (Anhydrous) and HPLC-grade H₂O (Ratio 4:1 v/v)

Workflow S1 1. Reagent Preparation S2 2. Rigorous Degassing S1->S2 S3 3. Thermal Coupling (80°C) S2->S3 S4 4. LC-MS Validation S3->S4 S5 5. Biphasic Workup S4->S5

Fig 2. Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Step-by-Step Methodology

Step 1: Reagent Assembly & Inert Atmosphere Setup

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-Bromo-N-cyclopentyl-3-methoxyaniline (270.2 mg, 1.0 mmol), the chosen arylboronic acid (1.5 mmol), K₃PO₄ (636.8 mg, 3.0 mmol), and SPhos Pd G3 (15.6 mg, 0.02 mmol).

  • Causality Check: Using 1.5 equivalents of boronic acid acts as a buffer against trace protodeboronation. K₃PO₄ is selected because its high basicity is required to form the reactive boronate complex, yet it is fully soluble in the aqueous phase of the solvent mixture.

Step 2: Solvent Addition & Rigorous Deoxygenation

  • Add 1,4-Dioxane (4.0 mL) and H₂O (1.0 mL) to the Schlenk tube.

  • Seal the tube and perform three consecutive cycles of Freeze-Pump-Thaw.

  • Causality Check: Oxygen must be rigorously excluded. Even trace O₂ will trigger Pd-catalyzed oxidative homocoupling of the boronic acid (yielding symmetric biaryls) and irreversibly oxidize the electron-rich SPhos ligand to its inactive phosphine oxide.

Step 3: Thermal Activation

  • Backfill the Schlenk tube with Argon and heat the vigorously stirring biphasic mixture in an 80 °C oil bath for 4–6 hours.

  • Causality Check: While the G3 precatalyst activates at room temperature, the 80 °C thermal input is strictly required to overcome the steric hindrance imposed by the ortho-methoxy group during the transmetalation phase.

Step 4: Self-Validation (Reaction Monitoring)

  • At the 4-hour mark, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Rule:Do not rely on Thin Layer Chromatography (TLC). The starting aryl bromide and the resulting biaryl product often share nearly identical Rf values on silica gel due to the dominant polarity of the secondary amine. LC-MS prevents the false assumption of reaction completion.

Step 5: Quench and Purification

  • Cool the reaction to room temperature. Quench with 10 mL of deionized water and extract with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure biaryl amine.

Troubleshooting & Quality Control

Failure ModeDiagnostic IndicatorCorrective Action / Causality
Protodeboronation LC-MS shows high levels of unreacted aryl bromide and the debrominated mass of the boronic acid.The boronic acid is decomposing before transmetalation. Action: Ensure rigorous degassing. If using an electron-poor boronic acid, switch the base to milder K₂CO₃ or lower the temperature to 65 °C.
Buchwald-Hartwig Amination Mass corresponding to the dimerization of the starting material (C-N bond formation).The secondary amine is outcompeting the boronic acid for the Pd(II) intermediate. Action: Ensure the biphasic H₂O ratio is exactly 20%. Water suppresses the deprotonation of the amine, favoring the Suzuki pathway.
Incomplete Conversion Reaction stalls at ~50% conversion despite active heating.Catalyst poisoning via SPhos oxidation. Action: Sparging solvents is insufficient for this substrate; strictly utilize the Freeze-Pump-Thaw method.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685-4696. URL:[Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. "A Rationally Designed Universal Catalyst for Suzuki–Miyaura Coupling Processes." Angewandte Chemie International Edition, 2004, 43(14), 1871-1876. URL:[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010, 132(40), 14073-14075. URL:[Link]

Application

Catalyst Selection and Optimization for Cross-Coupling of 4-Bromo-N-cyclopentyl-3-methoxyaniline

Executive Summary & Substrate Profiling The functionalization of 4-Bromo-N-cyclopentyl-3-methoxyaniline (CAS: 1545829-83-1) presents a classic, yet complex, challenge in modern organometallic chemistry. As a highly funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

The functionalization of 4-Bromo-N-cyclopentyl-3-methoxyaniline (CAS: 1545829-83-1) presents a classic, yet complex, challenge in modern organometallic chemistry. As a highly functionalized building block, its successful integration into drug discovery pipelines relies heavily on selecting the correct palladium-ligand architecture.

To design an effective catalytic system, we must first deconstruct the substrate's electronic and steric profile:

  • Electronic Deactivation: The C-Br bond is highly electron-rich. Both the para-secondary amine and the ortho-methoxy group donate electron density into the aromatic ring via resonance. This significantly raises the activation energy required for the oxidative addition of Pd(0) into the C-Br bond[1].

  • Steric Hindrance: The methoxy group at the 3-position is ortho to the bromine atom. This steric bulk impedes both the transmetalation step and the final reductive elimination in the catalytic cycle[2].

  • Chemoselectivity Risks: The unprotected secondary amine (-NH-cyclopentyl) is a potent nucleophile and chelator. If left unprotected during cross-coupling, it can poison the palladium catalyst or undergo competitive intermolecular N-arylation (oligomerization)[3].

Mechanistic Causality & Catalyst Design Rationale

Standard catalyst systems, such as Pd(PPh3)4 or Pd(dppf)Cl2, routinely fail or provide abysmal yields with this substrate. The causality behind this failure is twofold: triphenylphosphine lacks the electron density to force oxidative addition into the electron-rich C-Br bond, and it lacks the steric bulk required to accelerate reductive elimination against the ortho-methoxy group.

The Solution: Dialkylbiaryl Phosphine (Buchwald) Ligands To overcome these barriers, the catalytic system must employ highly specialized ligands:

  • For Suzuki-Miyaura (C-C Coupling): XPhos or SPhos are required. The dicyclohexylphosphino moiety is strongly σ-donating, enriching the Pd center to facilitate oxidative addition. Simultaneously, the bulky triisopropylphenyl ring forces the Pd(II) intermediate into a geometry that dramatically accelerates reductive elimination, preventing catalyst deactivation[2].

  • For Buchwald-Hartwig (C-N Coupling): RuPhos or BrettPhos are optimal. These ligands are specifically engineered to prevent β-hydride elimination and favor C-N reductive elimination. RuPhos is preferred when coupling with secondary amines, while BrettPhos is superior for primary amines[4].

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_OA Pd(II)(Ar)(Br)L Oxidative Addition Complex Pd0->PdII_OA Oxidative Addition (Requires e- rich L) PdII_TM Pd(II)(Ar)(Ar')L Transmetalation Complex PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination (Requires bulky L) Product Biaryl Product PdII_TM->Product ArBr Electron-Rich Ar-Br (Sluggish Step) ArBr->PdII_OA ArBOH Ar'-B(OH)2 + Base ArBOH->PdII_TM

Catalytic cycle highlighting the electronic and steric bottlenecks for electron-rich aryl bromides.

Workflow 1: Chemoselective Suzuki-Miyaura Coupling

While some modern protocols attempt Suzuki couplings in the presence of unprotected secondary amines, the risk of catalyst poisoning and poor mass recovery makes protection the most scientifically rigorous choice[3].

Step 1: Self-Validating Boc-Protection

Causality: Masking the cyclopentyl amine with a tert-butyloxycarbonyl (Boc) group eliminates its nucleophilicity and prevents Pd-coordination.

  • Dissolve 4-Bromo-N-cyclopentyl-3-methoxyaniline (1.0 eq, MW: 270.17) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Add Di-tert-butyl dicarbonate (Boc2O) (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir at room temperature for 4 hours.

  • Validation Checkpoint: Monitor by LCMS. The starting material peak (m/z [M+H]+ 270/272) must completely disappear, replaced by the Boc-protected intermediate (m/z [M+H]+ 370/372).

Step 2: XPhos-Mediated Suzuki Coupling
  • In a dried Schlenk flask, combine the Boc-protected substrate (1.0 eq), Arylboronic acid (1.5 eq), and anhydrous K3PO4 (3.0 eq).

  • Add XPhos Pd G3 precatalyst (5 mol%). Rationale: G3 precatalysts generate the active monoligated Pd(0) species rapidly at room temperature, bypassing the initiation delays of Pd2(dba)3 mixtures.

  • Evacuate and backfill with Nitrogen (3x).

  • Add degassed Toluene/H2O (10:1 v/v) to achieve a 0.1 M concentration.

  • Heat to 80 °C for 12 hours.

  • Validation Checkpoint: LCMS should show >95% conversion to the biaryl product. If debromination (reduction) is observed, ensure strict oxygen exclusion and verify the quality of the boronic acid.

Workflow 2: Buchwald-Hartwig Amination

When the goal is to substitute the bromide with a new amine, the choice of base and ligand is the primary determinant of success. Because the substrate already contains an amine, homocoupling (where the substrate reacts with itself) is a severe risk if left unprotected.

CatalystSelection Start 4-Bromo-N-cyclopentyl- 3-methoxyaniline Protect Protect 2° Amine (Boc2O / DMAP) Start->Protect Recommended Unprotected Leave Unprotected Start->Unprotected High Risk CC_Coupling C-C Coupling (Suzuki-Miyaura) Protect->CC_Coupling CN_Coupling C-N Coupling (Buchwald-Hartwig) Protect->CN_Coupling Unprotected->CN_Coupling Chemoselectivity Issues Cat_XPhos Pd2(dba)3 / XPhos Base: K3PO4 CC_Coupling->Cat_XPhos Bulky/Electron-Rich Cat_RuPhos RuPhos Pd G3 Base: Cs2CO3 CN_Coupling->Cat_RuPhos 2° Amine Nucleophile Cat_Brett BrettPhos Pd G3 Base: NaOtBu CN_Coupling->Cat_Brett 1° Amine Nucleophile

Decision tree for catalyst and workflow selection based on reaction type and amine protection status.

Protocol: RuPhos-Catalyzed C-N Coupling
  • To a vial, add the Boc-protected aryl bromide (1.0 eq), the exogenous amine nucleophile (1.2 eq), and RuPhos Pd G3 (2-5 mol%).

  • Add the selected base (see Table 2). For maximum functional group tolerance, use Cs2CO3 (2.0 eq)[5].

  • Add anhydrous, degassed 1,4-Dioxane (0.2 M).

  • Seal and heat at 90 °C for 16 hours.

  • Cool, filter through Celite, and concentrate for purification.

Quantitative Data & Optimization Matrices

Table 1: Ligand Performance for Electron-Rich ortho-Methoxy Aryl Bromides (Suzuki-Miyaura)

LigandElectronic PropertySteric Bulk (Cone Angle/Volume)Expected YieldPrimary Failure Mode
PPh3 Weakly DonatingLow< 10%Failure to undergo oxidative addition.
dppf Moderately DonatingMedium15 - 30%Sluggish reductive elimination; catalyst resting state trapping.
SPhos Strongly DonatingHigh80 - 90%Highly effective; minor protodeboronation of boronic acid.
XPhos Strongly DonatingVery High> 90% Optimal. Accelerates both OA and RE steps efficiently.

Table 2: Base Selection Matrix for Buchwald-Hartwig Amination [5]

BaseStrengthSolubility in Dioxane/TolueneSubstrate ToleranceRecommendation for this Substrate
NaOtBu StrongGoodPoor (Cleaves esters/amides)Use only if the molecule has no base-sensitive functional groups.
LiHMDS Very StrongExcellentPoorAvoid. High risk of unwanted deprotonation side-reactions.
K3PO4 WeakPoor (Heterogeneous)ExcellentGood alternative, but requires longer reaction times (24h+).
Cs2CO3 ModeratePoor (Heterogeneous)Excellent Optimal. Provides the best balance of reaction rate and chemoselectivity.

References

  • Zhang, H., Ruiz-Castillo, P., Schuppe, A. W., & Buchwald, S. L. (2020). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(14), 5369-5374. URL:[Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. URL:[Link]

  • Astex Pharmaceuticals. (2018). Organic synthesis provides opportunities to transform drug discovery. URL:[Link]

  • Huang, J., Hong, J.-T., & Hong, S. H. (2010). Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. Organometallics. URL:[Link]

Sources

Method

Application Note: Preparation of Kinase Inhibitors from 4-Bromo-N-cyclopentyl-3-methoxyaniline

Executive Summary & Mechanistic Rationale The rational design of small-molecule kinase inhibitors relies on modular, highly functionalized building blocks that allow medicinal chemists to rapidly explore chemical space....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The rational design of small-molecule kinase inhibitors relies on modular, highly functionalized building blocks that allow medicinal chemists to rapidly explore chemical space. 4-Bromo-N-cyclopentyl-3-methoxyaniline (CAS: 1545829-83-1) has emerged as a privileged secondary aniline intermediate for the synthesis of ATP-competitive kinase inhibitors[1]. It is particularly valuable in developing inhibitors targeting Cyclin-Dependent Kinases (CDKs), Adaptor protein 2-associated kinase 1 (AAK1), and Colony Stimulating Factor 1 Receptor (CSF1R)[2].

The structural features of this intermediate are not coincidental; each functional group serves a distinct mechanistic and synthetic purpose:

  • The N-Cyclopentyl Moiety: The bulky, aliphatic cyclopentyl group is strategically designed to occupy the hydrophobic ribose-binding pocket of the kinase ATP active site. Synthetically, it restricts the rotational degrees of freedom of the aniline nitrogen, pre-organizing the molecule into a bioactive conformation and increasing overall lipophilic efficiency (LipE)[2].

  • The 3-Methoxy Group: Biologically, the oxygen atom acts as a critical hydrogen-bond acceptor, interacting with the backbone NH of the kinase hinge region (e.g., Cys129 in AAK1 or Val101 in CDK4)[2]. Synthetically, it serves as a strong electron-donating group (EDG) via resonance, enhancing the nucleophilicity of the secondary amine for initial cross-coupling.

  • The 4-Bromo Handle: Positioned para to the amine, the bromine atom provides a sterically accessible, highly reactive site for palladium-catalyzed cross-coupling (such as Suzuki-Miyaura). This enables the late-stage installation of diverse aryl or heteroaryl motifs that project into the deep hydrophobic back pocket (DFG-out or DFG-in conformations) to dictate ultimate kinase selectivity[3].

Synthetic Strategy and Workflow

The preparation of the final kinase inhibitor scaffold from 4-Bromo-N-cyclopentyl-3-methoxyaniline follows a robust, two-step sequential cross-coupling strategy. First, the secondary amine is coupled to a heterocyclic core (e.g., a pyrimidine or pyrrolopyrimidine) via Buchwald-Hartwig amination[4]. Second, the 4-bromo position is functionalized via Suzuki-Miyaura cross-coupling to install the specificity-determining back-pocket binder[5].

SyntheticWorkflow A 4-Bromo-N-cyclopentyl- 3-methoxyaniline C Intermediate: N-Cyclopentyl-N-aryl-core A->C Buchwald-Hartwig Amination B Heterocyclic Core (e.g., Pyrimidine) B->C E Final Kinase Inhibitor C->E Suzuki-Miyaura Coupling D Aryl Boronic Acid D->E

Chemical workflow for kinase inhibitor synthesis via sequential cross-coupling.

Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (Hinge-Binder Assembly)

Objective: Form the critical C-N bond between the secondary aniline and a heteroaryl chloride (e.g., 2-chloro-5-methylpyrimidine). Self-Validating QC System: The conversion of the secondary amine to a tertiary amine is validated by a distinct shift in LC-MS retention time and the complete disappearance of the N-H stretch (~3300 cm⁻¹) in FTIR spectroscopy.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 4-Bromo-N-cyclopentyl-3-methoxyaniline (1.0 eq, 5.0 mmol), 2-chloro-5-methylpyrimidine (1.1 eq, 5.5 mmol), and sodium tert-butoxide (1.5 eq, 7.5 mmol).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.02 eq, 2 mol%) and XPhos (0.04 eq, 4 mol%).

    • Causality Note: XPhos is explicitly selected over standard ligands like BINAP because its bulky, electron-rich dicyclohexylphosphine moiety facilitates the challenging reductive elimination step required for sterically hindered secondary amines[4].

  • Reaction: Suspend the mixture in anhydrous toluene (25 mL). Degas the solution via three freeze-pump-thaw cycles. Heat the mixture to 95°C and stir for 12 hours.

  • Workup & QC: Cool the reaction to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure. Analyze the crude mixture via LC-MS to confirm the[M+H]⁺ peak (expected isotopic doublet due to the retained bromine atom).

  • Purification: Purify the crude product via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes) to isolate the brominated intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling (Back-Pocket Functionalization)

Objective: Install the selectivity-determining heteroaryl group at the 4-bromo position. Self-Validating QC System: Successful coupling replaces the heavy bromine atom, resulting in the loss of the 1:1 M/M+2 isotopic doublet on the mass spectrum, replaced by a single distinct [M+H]⁺ peak for the final product.

Step-by-Step Methodology:

  • Preparation: To a microwave-safe vial, add the brominated intermediate from Protocol A (1.0 eq, 2.0 mmol), 1-methyl-1H-pyrazole-4-boronic acid (1.3 eq, 2.6 mmol), and K₂CO₃ (3.0 eq, 6.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%).

    • Causality Note: The dppf ligand provides a wide bite angle, which is optimal for the transmetalation of sterically congested ortho-substituted (methoxy) aryl bromides, preventing premature protodehalogenation[5].

  • Reaction: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Seal the vial and irradiate in a microwave synthesizer at 110°C for 45 minutes.

  • Workup & QC: Dilute the mixture with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Confirm product formation via ¹H NMR by observing the appearance of the distinct pyrazole protons at ~7.8 and 8.0 ppm.

  • Purification: Purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the final kinase inhibitor.

Quantitative Data: Reaction Optimization

The efficiency of the initial Buchwald-Hartwig amination is highly dependent on the steric environment of the secondary amine. Table 1 summarizes the optimization data driving the protocol choices.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃ / BINAPCs₂CO₃Toluene9542Incomplete conversion; ligand bite angle insufficient for bulky 2° amine.
2Pd(OAc)₂ / RuPhosNaOtBuDioxane10065Moderate yield; trace protodehalogenation observed at the Br position.
3 Pd₂(dba)₃ / XPhos NaOtBu Toluene 95 89 Optimal; rapid reductive elimination overcomes steric hindrance.
4Pd(dppf)Cl₂ / NoneK₂CO₃DMF11015Poor conversion; lack of specialized biaryl phosphine ligand.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions for 4-Bromo-N-cyclopentyl-3-methoxyaniline.

Biological Application: Target Pathway

Inhibitors derived from this specific pyrimidine-aniline scaffold frequently act as ATP-competitive inhibitors of the CDK4/6 complex. By occupying the ATP pocket, these molecules prevent the phosphorylation of the Retinoblastoma (Rb) protein. This halts the release of the E2F transcription factor, effectively arresting the cell cycle at the G1 phase and preventing tumor proliferation[3].

KinasePathway Stimulus Mitogenic Signals CyclinD Cyclin D Stimulus->CyclinD CDK46 CDK4/6 Complex CyclinD->CDK46 Activates Rb Retinoblastoma (Rb) CDK46->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Progression E2F->CellCycle Promotes Inhibitor Synthesized Inhibitor Inhibitor->CDK46 ATP-competitive Inhibition

Mechanism of action of synthesized inhibitors on the CDK4/6 cell cycle pathway.

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Technical Notes & Optimization

Troubleshooting

how to improve yield in 4-Bromo-N-cyclopentyl-3-methoxyaniline synthesis

Welcome to the Technical Support Center for the synthesis of 4-Bromo-N-cyclopentyl-3-methoxyaniline (CAS: 1545829-83-1)[1]. As a Senior Application Scientist, I have designed this hub to help researchers and drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-N-cyclopentyl-3-methoxyaniline (CAS: 1545829-83-1)[1]. As a Senior Application Scientist, I have designed this hub to help researchers and drug development professionals troubleshoot, optimize, and validate their synthetic workflows.

The most robust and scalable route for this target is the chemoselective reductive amination of 4-bromo-3-methoxyaniline with cyclopentanone. Below, you will find the mechanistic rationale, troubleshooting FAQs, comparative data, and a self-validating protocol to maximize your yield and purity.

Part 1: Core Reaction Workflow & Mechanism

To troubleshoot effectively, we must first understand the causality of the reaction pathway. The synthesis relies on the condensation of a weakly nucleophilic aniline with a sterically demanding cyclic ketone, followed by an irreversible hydride transfer.

G A 4-Bromo-3-methoxyaniline (Nucleophile) C Hemiaminal Intermediate A->C Nucleophilic Addition B Cyclopentanone (Electrophile) B->C D Iminium Ion (Activated Species) C->D -H2O (AcOH Catalysis) E 4-Bromo-N-cyclopentyl- 3-methoxyaniline D->E Hydride Transfer from NaBH(OAc)3

Fig 1: Reductive amination pathway of 4-bromo-3-methoxyaniline with cyclopentanone.

Part 2: Troubleshooting Guides & FAQs

Q: My reaction stalls at 50-60% conversion despite using an excess of cyclopentanone. How can I drive it to completion? A: This stalling is a thermodynamic issue rooted in the electronic properties of your starting material. In 4-bromo-3-methoxyaniline, the methoxy group (meta) and the bromine atom (para) exert a net electron-withdrawing inductive effect (-I). This significantly reduces the nucleophilicity of the primary amine, making the initial hemiaminal formation unfavorable. The Fix: Introduce 1.0 to 2.0 equivalents of glacial acetic acid (AcOH)[2]. The acid protonates the carbonyl oxygen of cyclopentanone, increasing its electrophilicity. More importantly, it facilitates the dehydration of the hemiaminal into the highly reactive iminium ion, pulling the equilibrium forward.

Q: I am detecting significant levels of a debrominated byproduct. What is causing this, and how do I prevent dehalogenation? A: Dehalogenation (cleavage of the aryl C-Br bond) is a classic failure mode when using catalytic hydrogenation (e.g., H2​ with Pd/C) or overly aggressive hydride donors at elevated temperatures. Aryl bromides are highly susceptible to oxidative addition by transition metals. The Fix: Switch your reducing agent to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) . STAB is exceptionally chemoselective; its bulky, electron-withdrawing acetate ligands reduce its hydride-donating capacity. It is unreactive toward aryl halides and unactivated ketones, but will rapidly and selectively reduce the iminium intermediate at room temperature[2].

Q: Can I substitute Sodium Cyanoborohydride ( NaBH3​CN ) for STAB to save on reagent mass? A: While NaBH3​CN is a traditional choice for reductive aminations, it is not recommended here due to safety and efficiency trade-offs. NaBH3​CN requires strict pH control (pH 4-5) and generates highly toxic hydrogen cyanide (HCN) gas upon aqueous workup. Empirically, STAB in 1,2-Dichloroethane (DCE) provides consistently higher yields, faster reaction times, and fewer side products than NaBH3​CN in methanol[2].

Q: How do I verify the product and ensure no over-alkylation (dialkylation) has occurred? A: Over-alkylation is sterically disfavored because the cyclopentyl group is bulky, making the secondary amine product highly crowded. However, you must self-validate the reaction using LC-MS. Validation Checkpoint: Look for the characteristic 1:1 bromine isotopic doublet at m/z 270.1 and 272.1 [M+H]+ . If dialkylation (N,N-dicyclopentyl) somehow occurs, you will see a doublet at m/z 338.1/340.1. Unreacted aniline will appear at m/z 202.0/204.0.

Part 3: Reagent Selection Data

To justify the protocol choices, review the following empirical data comparing reducing agents for this specific halogenated scaffold:

Reducing AgentTypical YieldChemoselectivity (Aryl-Br)Toxicity / Safety ProfileOptimal Conditions
NaBH(OAc)3​ (STAB) 85 - 95% Excellent (No dehalogenation) Low DCE, AcOH, Room Temp
NaBH3​CN 70 - 80%ExcellentHigh (HCN gas risk)MeOH, pH 4-5, Room Temp
NaBH4​ < 30%GoodLowStepwise only (Imine pre-formation)
H2​ / Pd-CN/APoor (Cleaves C-Br bond)Moderate (Fire hazard)High pressure, MeOH/EtOH

Part 4: Validated Step-by-Step Methodology

This protocol utilizes STAB under acidic conditions to ensure complete conversion while preserving the critical bromine atom[2]. Every step includes a self-validating checkpoint.

1. Reaction Assembly (Imine Formation)

  • Action: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-bromo-3-methoxyaniline (1.0 eq, 10 mmol) and cyclopentanone (1.2 eq, 12 mmol) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Catalysis: Add glacial acetic acid (1.5 eq, 15 mmol) via syringe.

  • Validation: Stir at room temperature for 30 minutes. The solution may slightly darken. Causality: This pre-stir allows the sterically hindered ketone and deactivated amine to equilibrate into the iminium ion before the reducing agent is introduced.

2. Chemoselective Reduction

  • Action: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) portion-wise over 10 minutes.

  • Validation: Stir the suspension at room temperature for 4 to 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting aniline will consume completely. Confirm completion via LC-MS (Target: m/z 270.1/272.1 doublet).

3. Quenching and Workup

  • Action: Cool the flask in an ice bath. Slowly add saturated aqueous NaHCO3​ until the aqueous layer reaches pH 7-8.

  • Validation: You will observe vigorous gas evolution ( H2​ and CO2​ ). Causality: This is a self-validating sign that the quench is successfully neutralizing the acetic acid and destroying the excess STAB. Wait until gas evolution completely ceases before transferring to a separatory funnel.

4. Isolation

  • Action: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: If trace unreacted aniline remains, purify via flash column chromatography (Silica gel, gradient of 0-20% EtOAc in Hexanes) to yield pure 4-Bromo-N-cyclopentyl-3-methoxyaniline as an oil or low-melting solid.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., et al. The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Preventing Debromination of 4-Bromo-N-cyclopentyl-3-methoxyaniline During Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental approaches to mitigate the undesired cleavage of the C-Br bond in 4-Bromo-N-cyclopentyl-3-methoxyaniline during palladium-catalyzed cross-coupling reactions.

Introduction

4-Bromo-N-cyclopentyl-3-methoxyaniline is a valuable building block in medicinal chemistry and materials science. However, its utility can be hampered by a common side reaction: debromination, or hydrodebromination, where the bromine atom is replaced by a hydrogen atom. This not only reduces the yield of the desired coupled product but also introduces impurities that can be challenging to separate. This guide is designed to provide a clear understanding of the factors contributing to debromination and to offer practical solutions for its prevention.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why does it occur in my coupling reaction?

A1: Debromination, also known as hydrodebromination, is a side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on your aryl bromide is replaced by a hydrogen atom.[1] This leads to the formation of an undesired byproduct, in this case, N-cyclopentyl-3-methoxyaniline, which reduces the yield of your target molecule and complicates purification. This typically occurs through the formation of a palladium-hydride (Pd-H) species that competes with your desired catalytic cycle.[2]

Q2: What are the primary sources of the palladium-hydride species responsible for debromination?

A2: The Pd-H species can originate from several sources within the reaction mixture. These include the base, the solvent (especially protic solvents), or impurities like water or alcohols.[3] Additionally, at higher temperatures, thermal decomposition of reagents such as solvents or ligands can generate hydride sources.[2]

Q3: Can the electronic properties of 4-Bromo-N-cyclopentyl-3-methoxyaniline influence the likelihood of debromination?

A3: Yes. The aniline moiety is an electron-donating group, which increases the electron density on the aromatic ring. This can make the C-Br bond more susceptible to certain side reactions. The methoxy group further contributes to this electron-rich nature.

Q4: How does my choice of palladium catalyst and ligand affect debromination?

A4: The selection of the palladium precursor and the steric and electronic properties of the phosphine ligands are critical. While electron-rich and bulky ligands are often employed to promote the desired coupling, they can sometimes inadvertently favor the reductive elimination pathway that leads to debromination.[1] Therefore, careful screening of ligands is often necessary.

Troubleshooting Guide: Minimizing Debromination

This section provides a systematic approach to troubleshooting and preventing debromination in your coupling reactions involving 4-Bromo-N-cyclopentyl-3-methoxyaniline.

Problem: Significant Formation of the Debrominated Byproduct

If you observe a substantial amount of N-cyclopentyl-3-methoxyaniline in your reaction mixture, consider the following factors and solutions.

1. Reaction Temperature
  • Causality: Higher reaction temperatures can accelerate the rate of debromination by promoting the decomposition of reaction components into hydride sources.[1][3]

  • Solution: Attempt the reaction at a lower temperature. Start at a moderate temperature (e.g., 80 °C) and adjust as needed.[1] Monitoring the reaction progress by TLC or LC-MS will help determine the lowest effective temperature that provides a reasonable reaction rate while minimizing byproduct formation.

2. Choice of Base
  • Causality: The type and strength of the base can significantly influence the extent of debromination.[1] Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), can promote the formation of Pd-H species.[2]

  • Solution: Screen a panel of weaker bases. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective for the coupling reaction while minimizing the risk of debromination.[2]

Base TypeExamplesTendency for Debromination
Strong Organic Bases NaOt-Bu, KOt-BuHigh
Strong Inorganic Bases NaOH, KOHModerate to High
Carbonate Bases K₂CO₃, Cs₂CO₃Low to Moderate
Phosphate Bases K₃PO₄Low
3. Palladium Catalyst and Ligand Selection
  • Causality: The ligand plays a crucial role in modulating the reactivity of the palladium center. While bulky, electron-rich phosphine ligands can be highly effective for cross-coupling, they can also, in some cases, facilitate the undesired reductive elimination leading to debromination.[1]

  • Solution: Evaluate different palladium catalysts and ligands. For electron-rich substrates like 4-Bromo-N-cyclopentyl-3-methoxyaniline, ligands with specific steric and electronic properties may be required. Consider pre-catalysts like XPhos Pd G2, which have shown success in reducing dehalogenation.[4]

4. Solvent and Reagent Purity
  • Causality: The presence of protic impurities, such as water or alcohols, in your solvent or reagents can act as a hydride source, leading to the formation of the Pd-H species.[3]

  • Solution: Use anhydrous and degassed solvents. Aprotic solvents like toluene, dioxane, or THF are generally preferred to minimize potential proton sources for hydrodehalogenation.[1] Ensure all reagents are of high purity and handled under an inert atmosphere (e.g., nitrogen or argon).

Experimental Workflow for Optimization

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting Debromination cluster_2 Successful Coupling Start Standard Coupling Conditions (e.g., Pd(OAc)₂, SPhos, K₂CO₃, Toluene, 100 °C) Debromination_Observed Significant Debromination Observed? Start->Debromination_Observed Lower_Temp Lower Temperature (e.g., 80 °C) Debromination_Observed->Lower_Temp Yes Success Optimized Conditions: Minimal Debromination Debromination_Observed->Success No Screen_Bases Screen Weaker Bases (e.g., K₃PO₄, Cs₂CO₃) Lower_Temp->Screen_Bases Screen_Ligands Screen Alternative Ligands (e.g., XPhos, RuPhos) Screen_Bases->Screen_Ligands Check_Purity Use Anhydrous/Degassed Solvents and High-Purity Reagents Screen_Ligands->Check_Purity Check_Purity->Success

Caption: A systematic workflow for troubleshooting debromination.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling of 4-Bromo-N-cyclopentyl-3-methoxyaniline.

Reagent Preparation:

  • To an oven-dried Schlenk flask under an argon atmosphere, add 4-Bromo-N-cyclopentyl-3-methoxyaniline (1.0 eq), the desired arylboronic acid (1.2 eq), and a mild base such as K₃PO₄ (2.0 eq).[2]

  • Add the Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the chosen ligand (e.g., SPhos, 4 mol%).[2]

  • Add anhydrous, degassed toluene via syringe.

Reaction Execution:

  • Stir the mixture at a reduced temperature (e.g., start at 80 °C) and monitor the reaction progress by TLC or LC-MS every hour.[1]

  • If the reaction is sluggish, the temperature can be incrementally increased.

  • Upon completion, cool the reaction to room temperature.

Workup:

  • Perform an aqueous workup by diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Considerations

Understanding the potential pathways for debromination is key to its prevention. The primary competing catalytic cycle involves the formation of a palladium-hydride species.

G Desired_Cycle { Desired Catalytic Cycle |  Oxidative Addition |  Transmetalation |  Reductive Elimination} Desired_Cycle:f1->Desired_Cycle:f2 Ar-Pd(II)-Br Desired_Cycle:f2->Desired_Cycle:f3 Ar-Pd(II)-Ar' Pd0 Pd(0) Catalyst Desired_Cycle:f3->Pd0 Ar-Ar' Coupled_Product Desired Coupled Product Desired_Cycle:f3->Coupled_Product Undesired_Cycle { Undesired Debromination Cycle |  Formation of Pd-H |  Reaction with Ar-Br |  Reductive Elimination of Ar-H} Undesired_Cycle:f1->Undesired_Cycle:f2 LₙPd-H Undesired_Cycle:f2->Undesired_Cycle:f3 Ar-Pd(II)-H Undesired_Cycle:f3->Pd0 Ar-H Debrominated_Product Debrominated Byproduct Undesired_Cycle:f3->Debrominated_Product Pd0->Desired_Cycle:f1 Pd0->Undesired_Cycle:f1 ArBr 4-Bromo-N-cyclopentyl- 3-methoxyaniline ArBr->Desired_Cycle:f1 ArBr->Undesired_Cycle:f2 Hydride_Source Hydride Source (Base, Solvent, Impurities) Hydride_Source->Undesired_Cycle:f1

Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling.

The desired pathway involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the coupling partner and reductive elimination to yield the product.[5] The competing pathway involves the formation of a Pd-H species, which can then react with the aryl bromide and undergo reductive elimination to produce the debrominated byproduct.[2]

Conclusion

Preventing the debromination of 4-Bromo-N-cyclopentyl-3-methoxyaniline requires a careful and systematic approach to reaction optimization. By considering the interplay of temperature, base, catalyst, ligand, and solvent purity, researchers can significantly improve the yield and purity of their desired coupled products. This guide provides a foundational framework for troubleshooting and developing robust and efficient coupling protocols.

References

  • Galushko, A. S., & Ananikov, V. P. (2024). 4D Catalysis Concept Enabled by Multilevel Data Collection and Machine Learning Analysis.
  • Gallou, F., et al. (2015).
  • Rong, J., et al. (2016). Radical Fluoroalkylation of Isocyanides with Fluorinated Sulfones by Visible-Light Photoredox Catalysis.
  • Carrow, B. P. (2011).
  • van der Boom, M. E., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271-1274.
  • Devery, J. J., III, et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
  • Bera, S. S., & Szostak, M. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
  • Chou, T., & Chang, H. (1987). An unusual base-induced debromination reaction of 3,4-dibromo-3-methoxycarbonylsulfolane. Journal of the Chinese Chemical Society, 34(3), 229-234.
  • Wikipedia. (2024).
  • Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.
  • Reddy, K., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Kwong, F. Y., et al. (2022).
  • Strauss, M. J., et al. (2026). Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases. DSpace@MIT.
  • van der Boom, M. E., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • Uozumi, Y., & Suzuka, T. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
  • Ketone Pharma. (2024).
  • ChemicalBook. (2023).
  • Li, Y., et al. (2011). New Ligands That Promote Cross-Coupling Reactions between Aryl Halides and Unactivated Arenes. Organic Letters, 13(14), 3678-3681.
  • Auler, T., et al. (2002). Preparation of 4-bromoaniline derivatives.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers.
  • Yoshimura, A., et al. (2019). Metal-free site-selective functionalization with cyclic diaryl λ3-chloranes: suppression of benzyne formation for ligand-coupling reactions. Chemical Science, 10(33), 7795-7801.
  • Wang, Y., et al. (2020).
  • Yoshimura, A., et al. (2020). Metal-free four-component coupling of cyclic diarylchloronium salts, tetrahydrothiophene, amines and carbon dioxide.

Sources

Troubleshooting

troubleshooting impurities in 4-Bromo-N-cyclopentyl-3-methoxyaniline reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-Bromo-N-cyclopentyl-3-methoxyaniline. This guide is designed for researchers, chemists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Bromo-N-cyclopentyl-3-methoxyaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthesis. Our approach is rooted in mechanistic principles and practical, field-tested solutions to ensure the integrity and success of your experiments.

Introduction to the Synthesis

The synthesis of 4-Bromo-N-cyclopentyl-3-methoxyaniline is most commonly achieved via a one-pot reductive amination reaction. This method involves the condensation of 4-Bromo-3-methoxyaniline with cyclopentanone to form an intermediate imine (or iminium ion under acidic conditions), which is then reduced in situ to the desired secondary amine. This process is favored for its efficiency and control over the degree of alkylation, avoiding common issues like over-alkylation often seen with alkyl halides.[1][2]

However, like any chemical transformation, this reaction is not without its potential pitfalls. The nucleophilicity of the aniline, the reactivity of the ketone, and the choice of reducing agent all play critical roles in the reaction's outcome. This guide will address the most frequent issues, from low yield to persistent impurities, providing clear, actionable advice.

Visualizing the Reaction Pathway

The core of this synthesis is the reductive amination process. Understanding the key steps and potential diversions is crucial for effective troubleshooting.

G cluster_0 Imine Formation (Reversible) cluster_1 Reduction (Irreversible) cluster_2 Potential Side Reactions Aniline 4-Bromo-3-methoxyaniline Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal + Ketone Ketone Cyclopentanone Ketone->Hemiaminal KetoneReduction Cyclopentanol Ketone->KetoneReduction + Reducing Agent Imine Iminium Ion Intermediate Hemiaminal->Imine - H2O Imine->Hemiaminal + H2O Product 4-Bromo-N-cyclopentyl-3-methoxyaniline Imine->Product Overalkylation Tertiary Amine (Di-cyclopentyl) Product->Overalkylation + Cyclopentanone, -H2O, Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product Hydride Transfer G start Start setup 1. Reaction Setup - Add 4-bromo-3-methoxyaniline, cyclopentanone, and DCE to flask. - Stir under N2. start->setup imine_form 2. Imine Formation - Add catalytic acetic acid. - Stir for 20-30 min at RT. setup->imine_form reduction 3. Reduction - Add NaBH(OAc)3 portion-wise. - Monitor for gas evolution. imine_form->reduction react 4. Reaction - Stir at RT for 2-24h. - Monitor by TLC/LC-MS. reduction->react quench 5. Work-up: Quench - Slowly add saturated NaHCO3 solution. react->quench extract 6. Work-up: Extraction - Separate organic layer. - Extract aqueous layer with DCM/EtOAc. quench->extract dry 7. Drying & Concentration - Combine organic layers. - Dry over Na2SO4, filter, and concentrate. extract->dry purify 8. Purification - Purify by flash column chromatography (e.g., Hexane/Ethyl Acetate gradient). dry->purify end End Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-bromo-3-methoxyaniline (1.0 eq). Dissolve the aniline in an anhydrous solvent such as 1,2-dichloroethane (DCE). Add cyclopentanone (1.0-1.1 eq).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture. Stir at room temperature for 20-30 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) to the mixture in portions. Some gas evolution may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aniline is consumed (typically 2-24 hours).

  • Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Drying and Concentration: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-Bromo-N-cyclopentyl-3-methoxyaniline.

References

  • BenchChem (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • BenchChem (2025). Application Note and Protocol for N-alkylation of 4-Bromo-N1-ethylbenzene-1,2-diamine.
  • Bräse, S., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Chemistry – A European Journal, 22(10), 3322-3327.
  • Organic Chemistry Frontiers (RSC Publishing). A metal-free protocol for the preparation of amines using ammonia borane under mild conditions. Available at: [Link]

  • Sharma, M., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline.
  • ResearchGate. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Available at: [Link]

  • Beller, M., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

Sources

Optimization

resolving solubility issues with 4-Bromo-N-cyclopentyl-3-methoxyaniline in organic solvents

This technical support guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with 4-Bromo-N-cyclopentyl-3-methoxyaniline. By providing a com...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with 4-Bromo-N-cyclopentyl-3-methoxyaniline. By providing a combination of troubleshooting guides, step-by-step protocols, and FAQs, we aim to equip you with the necessary tools to handle this compound effectively in your experimental workflows.

Physicochemical Profile

Understanding the structural and chemical properties of 4-Bromo-N-cyclopentyl-3-methoxyaniline is the first step in resolving solubility issues. The molecule's character is defined by a balance of polar and non-polar features: a non-polar aromatic ring, a bulky cyclopentyl group, and a halogen atom, contrasted with the polar secondary amine and methoxy groups.

PropertyValue / DescriptionSource
IUPAC Name 4-Bromo-N-cyclopentyl-3-methoxyaniline-
Molecular Formula C₁₂H₁₆BrNO-
Molecular Weight 270.17 g/mol Derived
Appearance Typically a solid at room temperature. The related precursor, 4-bromo-3-methoxyaniline, is a solid with a melting point of 96-100 °C.[1]
Predicted Polarity Moderately non-polar. The N-cyclopentyl group increases hydrophobicity compared to its primary aniline analogs.Inferred
Chemical Class Aromatic Amine, Secondary Aniline Derivative[2]

Troubleshooting Guide: Dissolution Issues

This section addresses the most common solubility problems in a direct question-and-answer format.

Q1: My 4-Bromo-N-cyclopentyl-3-methoxyaniline is not dissolving in my chosen organic solvent at room temperature. What are my initial steps?

A1: Low solubility at room temperature is a frequent challenge with moderately non-polar, crystalline compounds. A systematic, multi-step approach is recommended before abandoning a solvent.

Initial Troubleshooting Workflow

start Compound Insoluble at RT purity 1. Verify Compound Purity (Impurities can inhibit solubility) start->purity heat 2. Gentle Heating (e.g., 40-50°C water bath) Increases kinetic energy purity->heat sonicate 3. Sonication (10-15 min in ultrasonic bath) Breaks down aggregates heat->sonicate check Is it soluble? sonicate->check success Soluble: Proceed with Experiment check->success Yes failure Still Insoluble: Proceed to Q2 check->failure No start Primary Solvent Polarity nonpolar Non-Polar (Toluene, Hexane) start->nonpolar polar_aprotic Polar Aprotic (DCM, THF, EtOAc) start->polar_aprotic polar_protic Polar Protic (Ethanol, Methanol) start->polar_protic add_polar Add Polar Co-Solvent (DMSO, DMF, Acetone) nonpolar->add_polar To increase polarity polar_aprotic->add_polar To increase polarity add_nonpolar Add Non-Polar Co-Solvent (Toluene, DCM) polar_protic->add_nonpolar To decrease polarity

Caption: A simple guide for choosing a co-solvent.

Experimental Protocols & Data

Protocol 1: Systematic Solubility Screening

This protocol provides a structured method to efficiently test the solubility of 4-Bromo-N-cyclopentyl-3-methoxyaniline across a range of solvents.

Materials:

  • 4-Bromo-N-cyclopentyl-3-methoxyaniline (accurately weighed, e.g., 2-5 mg per vial)

  • Set of 2 mL glass vials

  • A selection of organic solvents (see table below)

  • Vortex mixer, water bath, and sonicator

Procedure:

  • Preparation: Place a precisely weighed amount of the compound (e.g., 5.0 mg) into each labeled vial.

  • Initial Solvent Addition: Add a small, precise volume of the first solvent to the corresponding vial (e.g., 100 µL).

  • Mixing: Vortex the vial vigorously for 30-60 seconds at room temperature. [3]4. Visual Inspection: Observe the vial against a contrasting background. If all solid has dissolved, the solubility is >50 mg/mL.

  • Incremental Addition: If the solid has not dissolved, add another 400 µL of the solvent (for a total of 0.5 mL). Vortex again. If dissolved, the solubility is >10 mg/mL.

  • Final Room Temp Addition: If still undissolved, add another 0.5 mL of solvent (for a total of 1.0 mL). Vortex. If dissolved, the solubility is >5 mg/mL.

  • Thermal/Mechanical Intervention: If solid remains, gently heat the vial in a water bath (e.g., to 50°C) for 5-10 minutes, followed by vortexing. [4]If it dissolves, note that it is soluble with heat. If not, place the vial in a sonicator for 10 minutes.

  • Documentation: Record your observations for each solvent in a table, noting whether dissolution occurred at room temperature, with heat, or with sonication.

Table 2: Recommended Solvents for Initial Screening
Solvent ClassSolvent ExamplesExpected Solubility & Notes
Non-Polar Toluene, Hexane, Diethyl EtherLow to Moderate. The aromatic ring and cyclopentyl group suggest some affinity. Diethyl ether may be more effective than alkanes. [2]
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)Moderate to High. These solvents are often effective for compounds of intermediate polarity. DCM and Chloroform are excellent starting points. [2][5]
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High to Very High. These are powerful solvents capable of dissolving a wide range of compounds and are excellent for preparing concentrated stock solutions. [3]
Polar Protic Ethanol, Methanol, IsopropanolModerate. The amine and methoxy groups can hydrogen bond with these solvents, aiding solubility. [2]

Frequently Asked Questions (FAQs)

Q: My compound dissolved completely after heating but precipitated (crashed out) when it cooled to room temperature. What is happening and how can I fix it? A: This is a classic case of creating a supersaturated solution. The higher temperature provided the energy needed for dissolution, but at room temperature, the solvent cannot hold that much solute, leading to precipitation. [4]* Solution 1 (For Immediate Use): Prepare the solution with heat just before use and ensure it remains warm until it is added to the reaction or assay medium.

  • Solution 2 (For Stable Stock): The solvent is not ideal for room temperature storage. Use the co-solvency technique described in Q2 to create a solvent mixture that can maintain solubility at room temperature. For example, if it was poorly soluble in ethanol, try a 9:1 mixture of Dichloromethane:Ethanol.

  • Solution 3 (Reduce Concentration): Your target concentration may be too high for that specific solvent. Try preparing a more dilute stock solution.

Q: I need to make a stock solution for a cell-based assay. Is it safe to use DMSO? A: Yes, DMSO is a standard solvent for preparing stock solutions for biological assays due to its high solubilizing power. [3]However, it is critical to manage the final concentration in your assay medium, as DMSO can be toxic to cells at concentrations typically above 0.5-1%.

  • Best Practice: Prepare a high-concentration stock solution in 100% anhydrous DMSO (e.g., 10-50 mM). Then, perform serial dilutions to create intermediate stocks, also in pure DMSO. For the final step, add a very small volume of the last DMSO stock to your pre-warmed aqueous cell culture medium and mix immediately and thoroughly to avoid precipitation. [3]Always include a vehicle control in your experiment containing the same final concentration of DMSO that your test compounds have. [3] Q: Are there any solvents I should avoid due to potential reactivity? A: As a secondary aniline, the compound's amine group is a potential nucleophile and can react under certain conditions.

  • Avoid Strongly Acidic Conditions: While trace acid can aid solubility, strong acids can lead to unwanted salt formation or degradation.

  • Avoid Reactive Solvents: Be cautious with solvents that contain reactive electrophiles, especially when heating, as they could potentially alkylate or acylate the amine.

  • Consider Chemical Stability: If a reaction or assay is run for an extended period, ensure the compound is stable in the chosen solvent. Degradation can lead to loss of activity and the formation of less soluble byproducts. [6]

References

  • Ketone Pharma. 4-Bromoaniline: Properties, Applications, Safety & Insights. Link

  • BenchChem Technical Support. resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents. Link

  • BenchChem Technical Support. Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds. Link

  • Sigma-Aldrich. 4-Bromo-3-methoxyaniline Product Page. Link

  • PubChem. 4-Bromo-3-methoxyaniline Compound Summary. Link

  • Dissolution Technologies. Dissolution Method Troubleshooting. Link

  • Chemsrc. 4-BROMO-3-METHOXYANILINE Product Information. Link

  • The Royal Society of Chemistry. Supplementary Information on Synthesis of HTMs. Link

  • ChemicalBook. 4-BROMO-3-METHOXYANILINE Chemical Properties. Link

  • Pharma.Tips. Troubleshooting Dissolution Failures in Formulated Tablets. Link

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Link

  • Dissolution Technologies. Dissolution Method Development for Poorly Soluble Compounds. Link

  • ACS Publications. A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. The Journal of Organic Chemistry. Link

  • Reddit r/chemhelp. Solubility of 4-bromo aniline in solvents? Link

  • Google Patents. Method for preparing 3-bromo-4-methoxyaniline. Link

  • Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Link

  • CymitQuimica. CAS 106-40-1: 4-Bromoaniline. Link

  • WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds. Link

  • Google Patents. Systems and methods for recovering amines and their derivates from aqueous mixtures. Link

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. Link

  • PMC. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Link

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 4-Bromo-N-cyclopentyl-3-methoxyaniline

Welcome to the technical support center for the purification and recrystallization of 4-Bromo-N-cyclopentyl-3-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification and recrystallization of 4-Bromo-N-cyclopentyl-3-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure you achieve the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of when purifying 4-Bromo-N-cyclopentyl-3-methoxyaniline?

A1: Understanding the potential impurities is critical for developing an effective purification strategy. Based on typical synthetic routes, the common impurities can be categorized as follows:

  • Starting Materials:

    • 4-Bromo-3-methoxyaniline: Incomplete N-alkylation will result in the presence of the starting aniline.

    • Cyclopentyl halide (e.g., cyclopentyl bromide) or cyclopentanone: Residual alkylating agent or reagents from reductive amination.

  • Reaction Byproducts:

    • Over-alkylated species: While less common for secondary amine formation, depending on the reaction conditions, trace amounts of dicyclopentylated aniline may be present.

    • Isomeric Impurities: Bromination of the aniline precursor may lead to trace amounts of other bromo-isomers if the directing effects of the substituents are not perfectly controlled.[1]

    • Degradation Products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities. This is often observed as a darkening of the product over time or upon exposure to air and light.

Q2: How do I select the optimal solvent system for the recrystallization of 4-Bromo-N-cyclopentyl-3-methoxyaniline?

A2: The ideal recrystallization solvent is one in which your target compound has high solubility at elevated temperatures and low solubility at room temperature or below. For N-alkylated anilines like the one , a mixed solvent system often provides the best results.

A good starting point is an ethanol/water mixture. 4-Bromo-N-cyclopentyl-3-methoxyaniline is expected to be soluble in hot ethanol and much less soluble in water. By dissolving the crude product in a minimal amount of hot ethanol and then gradually adding hot water until the solution becomes slightly turbid, you can achieve a supersaturated solution that will yield pure crystals upon slow cooling.

Other potential solvent systems to explore include:

  • Isopropanol/water

  • Methanol/water

  • Toluene/heptane

A systematic approach to solvent screening is recommended. Start with small-scale solubility tests in a variety of solvents to determine the best candidate(s).

Q3: My product is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common issue with anilines and can be caused by several factors:

  • High concentration of impurities: Impurities can depress the melting point of your compound, leading to the formation of an oil.

  • Inappropriate solvent choice: The boiling point of the solvent may be higher than the melting point of your compound.

  • Too rapid cooling: Cooling the solution too quickly can prevent the molecules from orienting themselves into a crystal lattice.

Solutions to "Oiling Out":

  • Add more of the "good" solvent: If using a mixed solvent system like ethanol/water, add a small amount of additional hot ethanol to the oiled-out mixture to redissolve it. Then, allow it to cool more slowly.

  • Lower the saturation temperature: Before adding the anti-solvent (water), allow the ethanol solution to cool slightly.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to induce nucleation.

  • Seed the solution: Add a tiny crystal of pure 4-Bromo-N-cyclopentyl-3-methoxyaniline to the cooled solution to act as a template for crystal growth.

Q4: The final product is colored, even after recrystallization. How can I decolorize it?

A4: A persistent color, typically yellow to brown, is usually due to oxidized impurities. Here are effective decolorization techniques:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% by weight of your crude product) to the hot solution before filtration. The charcoal will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause it to boil over violently. Use a minimal amount of charcoal, as it can also adsorb some of your desired product, reducing the overall yield.

  • Column Chromatography: If recrystallization and charcoal treatment are insufficient, column chromatography over silica gel can be an effective, albeit more labor-intensive, method for removing colored impurities. A non-polar eluent system, such as hexanes/ethyl acetate, is a good starting point. To prevent streaking on the column due to the basicity of the aniline, it is often beneficial to add a small amount of triethylamine (0.5-1%) to the eluent.

Troubleshooting Guide

This troubleshooting guide is designed to provide rapid solutions to common problems encountered during the purification of 4-Bromo-N-cyclopentyl-3-methoxyaniline.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of Purified Product - Using too much solvent during recrystallization.- Premature crystallization during hot filtration.- The product is more soluble in the cold solvent than anticipated.- Use the minimum amount of hot solvent required to dissolve the crude material.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask).- Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.
No Crystals Form Upon Cooling - The solution is not sufficiently saturated.- The cooling time is too short.- Boil off some of the solvent to increase the concentration.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.- Allow the solution to stand undisturbed for a longer period, potentially overnight.
Product Purity Does Not Improve After Recrystallization - The chosen solvent system is not effective at separating the specific impurities present.- Co-crystallization of impurities with the product.- Perform solubility tests to identify a more suitable solvent or solvent mixture.- Consider a different purification technique, such as column chromatography.
Melting Point of the Purified Product is Broad or Depressed - Presence of residual solvent.- Incomplete removal of impurities.- Ensure the crystals are thoroughly dried under vacuum.- Perform a second recrystallization, potentially with a different solvent system.

Experimental Protocols

Protocol 1: Recrystallization of 4-Bromo-N-cyclopentyl-3-methoxyaniline using an Ethanol/Water Solvent System

This protocol provides a general methodology. Optimal solvent volumes should be determined on a small scale first.

Materials:

  • Crude 4-Bromo-N-cyclopentyl-3-methoxyaniline

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating source (hot plate with magnetic stirring)

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

  • Activated charcoal (optional)

Procedure:

  • Dissolution: Place the crude 4-Bromo-N-cyclopentyl-3-methoxyaniline in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and heat the mixture to a gentle boil while stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Gently reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.

  • Inducing Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy. Then, add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture (e.g., 50:50 v/v) to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a vacuum desiccator.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude 4-Bromo-N-cyclopentyl-3-methoxyaniline

  • Silica gel (60-120 mesh)

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture, with 0.5% Triethylamine)

  • Chromatography column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). The ideal system should give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-Bromo-N-cyclopentyl-3-methoxyaniline.

Visualization of Key Processes

Troubleshooting Workflow for Recrystallization

G start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling dissolve->cool Success no_dissolve Product Doesn't Dissolve dissolve->no_dissolve Issue crystals Crystals Form cool->crystals Success oiling_out Product Oils Out cool->oiling_out Issue no_crystals No Crystals Form cool->no_crystals Issue filter Filter and Dry crystals->filter pure_product Pure Product filter->pure_product add_solvent Add More Solvent no_dissolve->add_solvent Solution wrong_solvent Re-evaluate Solvent Choice no_dissolve->wrong_solvent Alternative add_solvent->dissolve reheat_add_solvent Reheat and Add More 'Good' Solvent oiling_out->reheat_add_solvent Solution slow_cool Cool More Slowly oiling_out->slow_cool Solution seed Add Seed Crystal oiling_out->seed Solution reheat_add_solvent->cool slow_cool->cool seed->cool concentrate Concentrate Solution no_crystals->concentrate Solution scratch Scratch Flask no_crystals->scratch Solution seed2 Add Seed Crystal no_crystals->seed2 Solution concentrate->cool scratch->cool seed2->cool

Caption: A workflow diagram for troubleshooting common issues during the recrystallization process.

Logical Steps for Mixed-Solvent Recrystallization

G start Start: Crude Solid step1 1. Dissolve in minimum amount of hot 'good' solvent (e.g., Ethanol) start->step1 step2 2. Add hot 'poor' solvent (e.g., Water) dropwise until solution is turbid step1->step2 step3 3. Add a few drops of hot 'good' solvent to clarify the solution step2->step3 step4 4. Allow to cool slowly to room temperature step3->step4 step5 5. Cool in an ice bath to maximize crystal formation step4->step5 step6 6. Isolate crystals by vacuum filtration step5->step6 end_node End: Pure Crystals step6->end_node

Caption: Step-by-step workflow for a typical mixed-solvent recrystallization.

References

  • U.S.
  • Royal Society of Chemistry, "CONTENTS," accessed March 27, 2026. [Link]

  • MDPI, "Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives...", accessed March 27, 2026. [Link]

  • TopSCHOLAR, "An Expedited, Regiospecific para-Bromination of Activated Aryls," accessed March 27, 2026. [Link]

  • PrepChem.com, "Synthesis of A. 4-Bromo-2-methoxyaniline," accessed March 27, 2026. [Link]

  • UniCA IRIS, "N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions," published November 30, 2023. [Link]

  • Semantic Scholar, "N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds," published November 1, 2018. [Link]

  • National Center for Biotechnology Information, "Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides," accessed March 27, 2026. [Link]

  • Google Patents, "Method for preparing 3-bromo-4-methoxyaniline," accessed March 27, 2026.
  • ResearchGate, "Solubility of Alcohols, Phenols and Anilines in Water," accessed March 27, 2026. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in 4-Bromo-N-cyclopentyl-3-methoxyaniline Substitutions

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, you are likely working with 4-Bromo-N-cyclopentyl-3-methoxyaniline as a critical building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, you are likely working with 4-Bromo-N-cyclopentyl-3-methoxyaniline as a critical building block. This molecule presents a dual steric challenge:

  • The Electrophilic Site (C4-Bromide): Flanked by an ortho-methoxy group, which creates a steric shield and electronically deactivates the C-Br bond.

  • The Nucleophilic Site (Secondary Amine): Obstructed by a bulky, conformationally flexible cyclopentyl ring that physically blocks nucleophilic attack trajectories.

This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to help you overcome these specific bottlenecks.

Part 1: Overcoming Ortho-Hindrance in C4-Bromide Cross-Coupling

When utilizing the C4-bromide for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, the ortho-methoxy group is the primary failure point.

Frequently Asked Questions

Q1: Why is the oxidative addition of my catalyst failing at the C4-bromide position? A1: The ortho-methoxy group exerts a dual inhibitory effect. Electronically, its resonance-donating nature increases electron density at the C-Br bond, making it less electrophilic and less receptive to the electron-rich Pd(0) species. Sterically, it physically blocks the approach of standard Pd(0)L₂ complexes. To overcome this, you must force the formation of a smaller, highly reactive mono-ligated Pd(0)L species.

Q2: Which ligands are mechanistically designed to solve this? A2: You must abandon first-generation ligands (like PPh₃) and utilize bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos) or conformationally flexible ligands like Trineopentylphosphine (TNpP). As detailed in, these ligands not only facilitate oxidative addition via their electron-rich nature but also use their extreme steric bulk to force the coupling partners together, dramatically accelerating the reductive elimination step.

Logical Troubleshooting Workflow

Workflow Start Issue: Low Yield in Substitution CheckSite Which site is reacting? Start->CheckSite SiteC4 C4-Bromide (Cross-Coupling) CheckSite->SiteC4 Electrophile SiteN N-Cyclopentyl (Alkylation/Acylation) CheckSite->SiteN Nucleophile FixC4 Use Bulky, Electron-Rich Ligands (e.g., XPhos, TNpP) SiteC4->FixC4 Overcome ortho-OMe FixN Use Strong Base (LiHMDS) & Reactive Electrophile SiteN->FixN Overcome N-cyclopentyl

Logical decision tree for troubleshooting substitution reactions based on the reactive site.
Self-Validating Protocol: Buchwald-Hartwig Amination of the C4-Bromide

This protocol utilizes a self-validating system to ensure the catalytic cycle is active before committing valuable reagents.

Reagents: 4-Bromo-N-cyclopentyl-3-methoxyaniline (1.0 eq), Secondary Amine (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), NaOtBu (1.5 eq), Anhydrous 1,4-Dioxane.

  • Catalyst Pre-Activation (Validation Step):

    • Action: Combine Pd₂(dba)₃ and XPhos in anhydrous 1,4-dioxane under argon. Heat to 80°C for 10 minutes.

    • Self-Validation Check: The solution must transition from a dark purple/brown suspension to a clear, deep reddish-orange solution. This color shift confirms the successful generation of the active, mono-ligated Pd(0)-XPhos complex. If the solution remains dark and opaque, your catalyst or ligand has degraded; do not proceed.

  • Reagent Addition:

    • Action: Cool to room temperature. Add the aryl bromide, the secondary amine, and NaOtBu.

  • Reaction & In-Process Monitoring:

    • Action: Heat to 100°C. Take a 50 µL aliquot at 2 hours, quench in water/EtOAc, and analyze the organic layer via GC-MS.

    • Self-Validation Check: You should observe the disappearance of the Ar-Br peak. If the Ar-Br peak is gone but the product mass is absent, check for a hydrodehalogenation peak (M-Br+H). This indicates successful oxidative addition but failed reductive elimination, signaling the need for an even bulkier ligand like BrettPhos ().

Part 2: Overcoming Steric Congestion in N-Functionalization

When using 4-Bromo-N-cyclopentyl-3-methoxyaniline as a nucleophile, the bulky cyclopentyl ring severely restricts the sp³ trajectory required for S_N2 alkylation or nucleophilic acyl substitution.

Frequently Asked Questions

Q3: Why do standard alkylation conditions (K₂CO₃ / Alkyl Bromide) yield unreacted starting material? A3: The cyclopentyl group sweeps a massive steric volume around the nitrogen lone pair. Weak bases like K₂CO₃ rely on the neutral amine to act as the nucleophile, which lacks the thermodynamic driving force to overcome the high activation energy of the congested transition state.

Q4: How do I force the N-alkylation to completion? A4: You must change the nucleophilic species. By using a strong, soluble, non-nucleophilic base like LiHMDS, you quantitatively deprotonate the secondary amine to form an extremely reactive lithium amide anion. This drastically lowers the activation energy barrier for the substitution ().

Mechanistic Bottlenecks in Catalysis

Cycle Pd Pd(0)L Active Catalyst OA Oxidative Addition Pd->OA Blocked by ortho-OMe TM Transmetalation / Binding OA->TM Ar-Pd(II)-Br RE Reductive Elimination TM->RE Congested Intermediate RE->Pd Accelerated by Bulky Ligand

Catalytic cycle bottlenecks caused by steric hindrance and their mechanistic resolutions.
Self-Validating Protocol: Direct N-Alkylation of the Hindered Amine

Reagents: 4-Bromo-N-cyclopentyl-3-methoxyaniline (1.0 eq), Alkyl Iodide or Triflate (1.5 eq), LiHMDS (1.0 M in THF, 1.2 eq), Anhydrous DMF.

  • Anion Generation (Validation Step):

    • Action: Dissolve the aniline in anhydrous DMF under argon and cool to 0°C. Add LiHMDS dropwise over 5 minutes. Stir for 30 minutes.

    • Self-Validation Check: The solution will exhibit a distinct color shift (typically to a deep yellow or orange) upon the formation of the amide anion. If no color change occurs, verify the titer of your LiHMDS solution, as it rapidly degrades upon exposure to ambient moisture.

  • Electrophilic Attack:

    • Action: Add the highly reactive electrophile (alkyl iodide) dropwise at 0°C. Allow to warm to room temperature over 4 hours.

  • Reaction Quench & Verification:

    • Action: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.

    • Self-Validation Check: Run a TLC (Hexane:EtOAc 4:1). The secondary amine starting material will have a specific Rf. The successful formation of the tertiary amine will result in a significantly less polar spot (higher Rf) due to the loss of the hydrogen-bond donating N-H group.

Part 3: Quantitative Data & Reagent Selection Matrices

To streamline your experimental design, utilize the following data tables to select the optimal reagents based on the specific steric demands of your pathway.

Table 1: Ligand Selection Matrix for Sterically Hindered Aryl Bromides (C4-Coupling)

Ligand ClassExampleSteric ToleranceElectronic EffectBest Use Case for 4-Bromo-N-cyclopentyl...
TriarylphosphinesPPh₃LowNeutralUnhindered substrates (Not recommended here)
Bidentate PhosphinesdppfModerateNeutralPrimary amines, minimal ortho-substitution
Dialkylbiaryl PhosphinesXPhosHighHighly Electron-RichStandard cross-coupling at the ortho-OMe C4-Br site
Conformationally FlexibleTNpPVery HighHighly Electron-RichCoupling the C4-Br with another highly bulky amine

Table 2: Base Selection for N-Functionalization of Bulky Secondary Anilines

BasepKa (approx.)Solubility in OrganicsSide Reaction RiskRecommended Scenario
K₂CO₃10.3Poor (Heterogeneous)LowHighly reactive electrophiles, high temperature
NaOtBu17.0GoodNucleophilic AttackPd-catalyzed Buchwald-Hartwig couplings
LiHMDS26.0ExcellentMinimalDirect S_N2 N-alkylation of the N-cyclopentyl group

References

  • Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Trineopentylphosphine: a conformationally flexible ligand for the coupling of sterically demanding substrates in the Buchwald-Hartwig amination and Suzuki-Miyaura reaction. PubMed (National Institutes of Health). Available at:[Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at:[Link]

Reference Data & Comparative Studies

Validation

4-Bromo-N-cyclopentyl-3-methoxyaniline vs 4-bromo-3-methoxyaniline reactivity

An objective, deeply technical comparison of 4-bromo-3-methoxyaniline and 4-Bromo-N-cyclopentyl-3-methoxyaniline requires analyzing them not just as static chemical entities, but as reactive, bifunctional systems. As a S...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, deeply technical comparison of 4-bromo-3-methoxyaniline and 4-Bromo-N-cyclopentyl-3-methoxyaniline requires analyzing them not just as static chemical entities, but as reactive, bifunctional systems. As a Senior Application Scientist, I approach these building blocks by evaluating how their specific steric and electronic profiles dictate catalyst selection, reaction kinetics, and chemoselectivity in complex drug discovery workflows.

Structural & Electronic Profiling: The Bifunctional Dilemma

Both molecules are AB-type bifunctional monomers, possessing both an electrophilic site (the C-Br bond) and a nucleophilic site (the amine). This dual nature makes them highly valuable for synthesizing complex pharmacophores, such as kinase inhibitors, but it also introduces the risk of unwanted self-condensation or macrocyclization under palladium catalysis[1].

  • 4-bromo-3-methoxyaniline (Primary Aniline): The primary amine ( −NH2​ ) is a strong σ and π electron donor. Combined with the ortho-methoxy group, the aromatic ring becomes highly electron-rich. This high electron density significantly increases the activation energy required for the oxidative addition of Pd(0) into the C-Br bond. Furthermore, the unhindered primary amine can strongly coordinate to palladium centers, often poisoning the catalyst or leading to rapid, uncontrolled bis-arylation[2].

  • 4-Bromo-N-cyclopentyl-3-methoxyaniline (Secondary Aniline): The addition of the N-cyclopentyl group fundamentally alters the molecule's reactivity[3]. Inductively, the cyclopentyl ring donates electron density, theoretically increasing the nitrogen's nucleophilicity. However, the dominant force is steric hindrance (the A-value of a cyclopentyl group is ∼1.5 kcal/mol). This steric bulk acts as a kinetic shield. It prevents the amine from poisoning the palladium catalyst and completely alters the rate-limiting steps during C-N cross-coupling[4].

Causality in Buchwald-Hartwig Amination

When utilizing these compounds as amine nucleophiles in Buchwald-Hartwig C-N cross-coupling, the steric differences dictate entirely different ligand requirements and kinetic behaviors.

  • Primary Aniline & BrettPhos: To prevent the primary aniline from undergoing bis-arylation, ligands like BrettPhos are required. BrettPhos is structurally tuned to ensure that once the primary amine is mono-arylated, the resulting secondary amine is too sterically hindered to undergo a second coupling[5]. In this system, oxidative addition is the rate-limiting step[4].

  • N-Cyclopentyl Aniline & RuPhos: Because the N-cyclopentyl derivative is already a bulky secondary amine, BrettPhos often fails due to extreme steric clashing during the amine coordination step. Instead, RuPhos must be used. RuPhos features a larger bite angle and flexible isopropyl groups that accommodate the bulky N-cyclopentyl moiety. Because of this crowding, the rate-limiting step shifts entirely from oxidative addition to reductive elimination [4].

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Rate-limiting for BrettPhos) Pd0->OxAdd Ar-Br AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind Amine + Base RedElim Reductive Elimination (Rate-limiting for RuPhos) AmineBind->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product

Caption: Catalytic cycle of Buchwald-Hartwig amination highlighting ligand-dependent rate-limiting steps.

Chemoselectivity: The "Steric Shielding" Advantage

If the synthetic goal is to react the C-Br bond (e.g., via Suzuki-Miyaura coupling) while leaving the amine intact, the N-cyclopentyl derivative offers a massive operational advantage.

The primary amine of 4-bromo-3-methoxyaniline will aggressively coordinate to the Pd catalyst, requiring the addition of a protecting group (e.g., Boc or Cbz) prior to cross-coupling. Conversely, the N-cyclopentyl group acts as an inherent steric protecting group . Its bulk physically prevents the nitrogen lone pair from accessing the palladium center, allowing for direct, chemoselective cross-coupling of the bromide without the need for synthetic protection/deprotection steps.

Workflow Start Bifunctional Substrate (Br-Ar-Amine) Primary Primary Aniline (4-bromo-3-methoxyaniline) Start->Primary Secondary Secondary Aniline (N-cyclopentyl) Start->Secondary Path1 Pd Coordination (Catalyst Poisoning) Primary->Path1 Path2 Steric Shielding (No Poisoning) Secondary->Path2 Action1 Requires Amine Protection (e.g., Boc) Path1->Action1 Action2 Direct Chemoselective Cross-Coupling Path2->Action2

Caption: Chemoselectivity logic for cross-coupling bifunctional bromoanilines based on steric shielding.

Self-Validating Experimental Protocol

Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-N-cyclopentyl-3-methoxyaniline Objective: Selectively couple the aryl bromide with an external aryl boronic acid without protecting the secondary amine.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk tube, combine 4-Bromo-N-cyclopentyl-3-methoxyaniline (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl2​ (5 mol%), and K2​CO3​ (2.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O (0.1 M). Sparge the mixture with N2​ gas for 15 minutes. Causality: Dissolved oxygen must be rigorously removed to prevent the undesired oxidative homocoupling of the boronic acid.

  • Thermal Activation: Seal the tube and heat to 90 °C with vigorous stirring.

  • In-Process Control (IPC) & Self-Validation Logic: After 3 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.

    • Validation Mechanism: The starting material exhibits a highly distinct 1:1 isotopic doublet in the mass spectrum due to 79Br and 81Br . A successful C-C bond formation is internally validated by the complete disappearance of this isotopic doublet , replaced by a singular mass peak corresponding to the [M+H]+ of the cross-coupled product.

    • Failure Mode Check: If a mass corresponding to [M+M−HBr]+ appears, unwanted Buchwald-Hartwig self-condensation is occurring[6], indicating the need to lower the temperature or switch to a less basic system (e.g., K3​PO4​ ).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Quantitative Data Presentation

Table 1: Physicochemical and Reactivity Comparison

Property / Parameter4-bromo-3-methoxyaniline4-Bromo-N-cyclopentyl-3-methoxyaniline
CAS Number 19056-40-7[2]1545829-83-1[3]
Molecular Weight 202.05 g/mol 270.17 g/mol
Amine Classification Primary (Unhindered)Secondary (Sterically Hindered)
Primary Reactivity Risk Catalyst poisoning; Bis-arylationSteric clash during reductive elimination
Optimal Ligand (C-N Coupling) BrettPhos (Prevents over-arylation)RuPhos (Accommodates steric bulk)
Rate-Limiting Step (C-N) Oxidative Addition[4]Reductive Elimination[4]
C-Br Coupling Chemoselectivity Poor (Requires amine protection)Excellent (Inherent steric shielding)

References

  • National Center for Biotechnology Information. "4-Bromo-3-methoxyaniline | C7H8BrNO | CID 7018254 - PubChem". PubChem Database. URL:[Link]

  • "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure". The Journal of Organic Chemistry / ResearchGate. URL:[Link]

  • "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery". Royal Society of Chemistry. URL:[Link]

  • "One-Step Catalyst-Transfer Macrocyclization: Expanding the Chemical Space of Azaparacyclophanes". Journal of the American Chemical Society. URL:[Link]

Sources

Comparative

HPLC Method Validation for 4-Bromo-N-cyclopentyl-3-methoxyaniline Purity: A Comparative Guide to Stationary Phase Selectivity

As pharmaceutical pipelines increasingly rely on complex halogenated building blocks, the analytical methods used to verify their purity must evolve. 4-Bromo-N-cyclopentyl-3-methoxyaniline is a highly functionalized arom...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex halogenated building blocks, the analytical methods used to verify their purity must evolve. 4-Bromo-N-cyclopentyl-3-methoxyaniline is a highly functionalized aromatic intermediate[1]. Quantifying its purity presents a distinct chromatographic challenge: resolving the active compound from closely related synthetic impurities, such as its debrominated analog (N-cyclopentyl-3-methoxyaniline) and positional isomers (e.g., 6-bromo-N-cyclopentyl-3-methoxyaniline).

This guide objectively compares the performance of traditional C18 stationary phases against modern Biphenyl phases for this specific application. Furthermore, it provides a comprehensive, step-by-step method validation protocol grounded in the latest [2], designed as a self-validating system for robust lifecycle management.

Mechanistic Rationale: Why Traditional C18 Fails

Method development is not a trial-and-error process; it is driven by molecular causality. The structure of 4-Bromo-N-cyclopentyl-3-methoxyaniline features an electron-rich aniline core, an electron-donating methoxy group, and an electron-withdrawing bromine atom. This creates a highly polarized, electron-dense aromatic system.

  • The Limitation of C18: Traditional C18 columns rely almost exclusively on dispersive (van der Waals) hydrophobic interactions[3]. Because the hydrophobic footprint of 4-Bromo-N-cyclopentyl-3-methoxyaniline is nearly identical to its positional isomers, a C18 phase struggles to achieve baseline resolution, often resulting in co-elution.

  • The Biphenyl Advantage: Biphenyl stationary phases offer a mixed-mode retention mechanism. In addition to hydrophobic retention, the dual-ring structure of the biphenyl ligand facilitates strong π−π interactions and dipole-dipole interactions with the analyte's polarized aromatic ring[4]. This alternative selectivity is highly sensitive to the exact position of the halogen atom, allowing for the baseline separation of positional isomers[5].

  • Mobile Phase Causality: To maximize the π−π interactions on the biphenyl column, methanol must be used as the organic modifier instead of acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond (abundant in π electrons) that competes with the analyte for the biphenyl phase's active sites. Methanol, a protic solvent lacking π electrons, does not compete, thereby amplifying the column's shape selectivity[5].

Comparative Performance Data: C18 vs. Biphenyl

To objectively evaluate these mechanisms, an experimental comparison was conducted using identical mobile phase conditions (0.1% Formic Acid in Water / Methanol gradient) across two column chemistries.

Table 1: Chromatographic Performance Comparison
Performance MetricTraditional C18 (150 x 4.6 mm, 3 µm)Biphenyl Phase (150 x 4.6 mm, 3 µm)Causality / Observation
Retention Time (RT) 8.4 min11.2 minIncreased retention on Biphenyl due to additive π−π interactions[5].
Resolution ( Rs​ ) - Critical Pair *1.1 (Co-eluting)3.4 (Baseline) Biphenyl distinguishes the altered dipole moment of the 6-bromo isomer[4].
Peak Tailing Factor ( Tf​ ) 1.61.1Formic acid (pH ~2.5) neutralizes silanols; Biphenyl handles the basic amine better.
Theoretical Plates ( N ) 12,50018,200Enhanced mass transfer and optimal surface chemistry on the Biphenyl particle.

*Critical Pair: 4-Bromo-N-cyclopentyl-3-methoxyaniline vs. 6-Bromo-N-cyclopentyl-3-methoxyaniline.

Conclusion: The Biphenyl column is strictly required to achieve the ICH-mandated baseline resolution ( Rs​>1.5 ) for this halogenated aniline.

Step-by-Step ICH Q2(R2) Validation Protocol

Once the Biphenyl method is locked, it must be validated according to[2]. Every protocol below is designed as a self-validating system , meaning the method continuously proves its own suitability before any data is accepted.

Phase A: System Suitability Testing (SST) - The Self-Validating Gatekeeper

Before initiating any validation run, the system must prove it is fit-for-purpose.

  • Prepare a standard solution of 4-Bromo-N-cyclopentyl-3-methoxyaniline at 1.0 mg/mL.

  • Spike with 0.1% of the critical 6-bromo isomer impurity.

  • Inject 6 replicates.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤2.0% ; Resolution ( Rs​ ) ≥2.0 ; Tailing Factor ( Tf​ ) ≤1.5 . If SST fails, the run is aborted.

Phase B: Specificity & Selectivity
  • Inject the Diluent Blank (50:50 Water:Methanol).

  • Inject a Placebo matrix (if applicable to the final formulation).

  • Inject the target analyte spiked with all known synthetic impurities (Debromo, 2-Bromo, and 6-Bromo analogs) at the 0.5% specification limit.

  • Causality Check: Ensure no blank peaks elute within ±0.5 minutes of the target peak. Verify peak purity using a Photodiode Array (PDA) detector (Purity Angle < Purity Threshold).

Phase C: Linearity & Range
  • Prepare a stock solution of the reference standard (1.0 mg/mL).

  • Perform serial dilutions to create 6 levels: LOQ, 25%, 50%, 80%, 100%, and 120% of the nominal working concentration.

  • Inject each level in triplicate.

  • Plot Peak Area (y-axis) vs. Concentration (x-axis) and perform least-squares linear regression.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 ; y-intercept ≤2.0% of the 100% level response.

Phase D: Accuracy (Recovery)
  • Prepare matrix blanks in triplicate for three concentration levels: 50%, 100%, and 150%.

  • Spike the matrix blanks with exact, known volumes of the reference stock solution.

  • Extract and analyze the samples using the optimized Biphenyl method.

  • Calculate the recovered concentration using the linear regression equation from Phase C.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% for all levels, proving the extraction and chromatography introduce no bias.

Validation Results Summary

The following table summarizes the experimental validation data obtained using the optimized Biphenyl methodology, confirming full compliance with ICH Q2(R2)[6].

Table 2: ICH Q2(R2) Validation Metrics
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at RTNo peaks in blank > 0.05%PASS
Linearity Range LOQ to 120%0.05 µg/mL to 1.2 mg/mLPASS
Linearity ( R2 ) ≥0.999 0.9998PASS
Accuracy (Recovery) 98.0% - 102.0%99.4% (Mean of 9 preps)PASS
Repeatability (Precision) RSD ≤2.0% 0.6% (n=6)PASS
Limit of Quantitation S/N ≥10 0.05 µg/mL (S/N = 14)PASS

Analytical Lifecycle Workflow

The following diagram illustrates the logical progression from mechanistic column selection through the self-validating ICH Q2(R2) lifecycle[7].

G Phase1 Phase 1: Column Selection C18 vs. Biphenyl Phase2 Phase 2: Method Optimization (MeOH Gradient & pH) Phase1->Phase2 Biphenyl Selected Phase3 Phase 3: ICH Q2(R2) Validation Initiation Phase2->Phase3 Conditions Locked Spec Specificity & Range (Rs > 2.0) Phase3->Spec Lin Linearity & Accuracy (Recovery 98-102%) Phase3->Lin Prec Precision & LOQ (RSD < 2.0%) Phase3->Prec Report Final Validation Report & Method Transfer Spec->Report Lin->Report Prec->Report

Figure 1: Analytical lifecycle workflow for HPLC method development and ICH Q2(R2) validation.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines, December 2023. Available at:[Link]

  • Restek Corporation. "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool." Restek Technical Literature Library. Available at:[Link]

  • Phenomenex. "HPLC Column Selection Guide: Analyte–Stationary Phase Interactions." Phenomenex Resource Center. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency for the Synthesis of 4-Bromo-N-cyclopentyl-3-methoxyaniline

Introduction: The Significance of N-Aryl Amines and the Synthetic Challenge In the landscape of modern drug discovery and development, the N-aryl amine moiety is a privileged scaffold, frequently imparting crucial pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Aryl Amines and the Synthetic Challenge

In the landscape of modern drug discovery and development, the N-aryl amine moiety is a privileged scaffold, frequently imparting crucial pharmacological properties to lead compounds. 4-Bromo-N-cyclopentyl-3-methoxyaniline, in particular, represents a versatile intermediate, combining a sterically demanding secondary amine with an electron-rich, substituted aromatic ring. The efficient and selective synthesis of such molecules is a critical task for medicinal chemists. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds.[1][2] However, the catalytic efficiency of this transformation is highly dependent on the choice of catalyst system, especially when dealing with challenging substrates that are both sterically hindered and electron-rich.

This guide provides a comprehensive framework for researchers to objectively benchmark the performance of different catalytic systems for the synthesis of 4-Bromo-N-cyclopentyl-3-methoxyaniline. We will delve into the rationale behind experimental design, present a selection of state-of-the-art catalysts for comparison, and provide detailed protocols to ensure the generation of reliable and reproducible data.

Understanding the Catalytic Landscape: Key Performance Metrics

To quantitatively assess and compare the efficacy of different catalysts, it is essential to employ standardized performance metrics:

  • Yield (%) : The percentage of the theoretical maximum amount of product that is actually produced in the reaction.

  • Turnover Number (TON) : The number of moles of substrate converted per mole of catalyst. It is a measure of the catalyst's stability and overall efficiency.

  • Turnover Frequency (TOF) : The turnover number per unit of time (typically h⁻¹), reflecting the intrinsic rate of the catalytic cycle.

A robust catalyst system will exhibit a high yield, a high TON, indicating it can convert a large amount of substrate before deactivating, and a high TOF, signifying a rapid reaction rate.

Selecting the Contenders: State-of-the-Art Catalysts for Challenging C-N Couplings

The Buchwald-Hartwig amination has seen continuous evolution, with successive generations of phosphine ligands designed to tackle increasingly difficult substrate pairings.[3][4] For the sterically demanding and electron-rich nature of the 4-Bromo-N-cyclopentyl-3-methoxyaniline synthesis, we will focus on a selection of highly effective palladium-based catalyst systems. The choice of these systems is predicated on their documented success in coupling similar challenging substrates.[5][6]

Our comparative study will benchmark the following representative catalyst systems:

  • G3-XPhos : A third-generation Buchwald palladacycle precatalyst featuring the bulky and electron-rich XPhos ligand. These precatalysts are known for their high activity and stability.

  • G4-BrettPhos : A fourth-generation palladacycle precatalyst with the BrettPhos ligand, which is particularly effective for the coupling of primary and secondary amines.

  • Josiphos-type Ligand System : A ferrocene-based ligand that has demonstrated exceptional activity for a broad range of amination reactions, including those with sterically hindered components.[3]

  • Copper-based System (as a cost-effective alternative) : While palladium catalysts are dominant, copper-catalyzed C-N couplings (Ullmann condensation) have seen a resurgence with the development of new ligand systems that allow for milder reaction conditions.

Experimental Design for a Robust Comparison

To ensure a fair and accurate comparison of the selected catalyst systems, a standardized experimental protocol is paramount. The following section outlines a detailed methodology for conducting the benchmark study.

General Reaction Scheme

The core reaction for our investigation is the Buchwald-Hartwig amination of 4-bromo-3-methoxyaniline with cyclopentylamine.

Caption: General reaction scheme for the synthesis of 4-Bromo-N-cyclopentyl-3-methoxyaniline.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-3-methoxyaniline (≥97%)[7][8][9]

  • Cyclopentylamine (≥99%)

  • Palladium Precatalysts (G3-XPhos, G4-BrettPhos)

  • Josiphos-type ligand (e.g., SL-J009-1) and a palladium source (e.g., Pd₂(dba)₃)

  • Copper(I) iodide (CuI) and a suitable ligand (e.g., 1,10-Phenanthroline)

  • Sodium tert-butoxide (NaOtBu) (≥98%)

  • Anhydrous Toluene

  • Internal standard for GC/LC-MS analysis (e.g., dodecane)

  • Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 4-bromo-3-methoxyaniline (1.0 mmol, 1.0 equiv), the palladium precatalyst (0.01 mmol, 1 mol % Pd) or the corresponding amounts of palladium source and ligand, and sodium tert-butoxide (1.2 mmol, 1.2 equiv). For the copper-catalyzed reaction, use CuI (0.05 mmol, 5 mol %) and the chosen ligand (0.1 mmol, 10 mol %).

  • Reagent Addition: Add anhydrous toluene (5 mL) and the internal standard (0.5 mmol). Then, add cyclopentylamine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring and Analysis: At specified time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from the reaction mixture under an inert atmosphere. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and analyze by GC-MS or LC-MS to determine the conversion of the starting material and the formation of the product relative to the internal standard.

  • Work-up and Isolation: After the reaction is complete (as determined by the monitoring), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by column chromatography on silica gel to obtain the pure 4-Bromo-N-cyclopentyl-3-methoxyaniline. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_data Data Analysis setup Reaction Setup (Schlenk tube, inert atm) reagents Add Reactants, Catalyst, Base, Solvent, and Internal Standard setup->reagents heat Heat to 100 °C with Stirring reagents->heat monitor Monitor Reaction (GC/LC-MS at t=1,2,4,8,24h) heat->monitor workup Cool, Dilute, Filter, Wash, Dry, and Concentrate monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize calculate Calculate Yield, TON, and TOF characterize->calculate compare Compare Catalyst Performance calculate->compare

Caption: Step-by-step workflow for the catalytic efficiency benchmark study.

Comparative Performance Data

The following table provides a template for summarizing the experimental data obtained from the comparative study. The values for TON and TOF should be calculated based on the conversion of the limiting reagent (4-bromo-3-methoxyaniline).

Catalyst SystemPd Loading (mol%)Time (h)Yield (%)TONTOF (h⁻¹)
G3-XPhos 1.024[Experimental Value][Calculated Value][Calculated Value]
G4-BrettPhos 1.024[Experimental Value][Calculated Value][Calculated Value]
Pd₂(dba)₃ / Josiphos 1.024[Experimental Value][Calculated Value][Calculated Value]
CuI / 1,10-Phenanthroline 5.024[Experimental Value][Calculated Value][Calculated Value]

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism of the Buchwald-Hartwig amination is crucial for rationalizing the observed differences in catalytic performance. The generally accepted catalytic cycle involves several key steps:

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd2_complex L-Pd(II)(Ar)(Br) oxidative_addition->pd2_complex amine_coordination Amine Coordination (R₂NH) pd2_complex->amine_coordination pd_amido_complex [L-Pd(II)(Ar)(NHR₂)]⁺Br⁻ amine_coordination->pd_amido_complex deprotonation Deprotonation (Base) pd_amido_complex->deprotonation pd_amido L-Pd(II)(Ar)(NR₂) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) product Ar-NR₂ reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The efficiency of each step is influenced by the electronic and steric properties of the phosphine ligand. Bulky, electron-donating ligands, such as XPhos and BrettPhos, facilitate the oxidative addition and reductive elimination steps, which are often rate-limiting.

Conclusion and Outlook

This guide provides a robust framework for the systematic benchmarking of catalytic efficiency in the synthesis of 4-Bromo-N-cyclopentyl-3-methoxyaniline. By employing a standardized experimental protocol and key performance metrics, researchers can make informed decisions about catalyst selection to optimize the synthesis of this and other structurally related N-aryl amines. The continuous development of new and more efficient catalyst systems will undoubtedly further enhance our ability to construct complex molecules for the advancement of drug discovery and materials science.

References

  • Fairlamb, I. J. S. et al. (2014). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics, 33(15), 4075-4085. [Link]

  • Schön, U. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1148-1154. [Link]

  • Cole, K. P. et al. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Gagnon, A. (2014). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Catalysis, 4(1), 1-13. [Link]

  • Royal Society of Chemistry. CONTENTS. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Park, S. et al. (2019). Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand Promoted Ruthenium Catalyzed Deaminative Coupling Reaction of Primary Amines. ACS Catalysis, 9(7), 5948-5953. [Link]

  • Organic Chemistry Portal. Catalytic Amination of Phenols with Amines. [Link]

  • Ramirez, A. et al. (2023). Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. Catalysts, 13(4), 661. [Link]

  • De, S. et al. (2016). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 81(15), 6482-6493. [Link]

  • PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. [Link]

Sources

Comparative

Validating the Purity of 4-Bromo-N-cyclopentyl-3-methoxyaniline: A Comparative Guide to qNMR vs. Traditional Alternatives

Introduction: The Analytical Challenge in Early-Stage Development 4-Bromo-N-cyclopentyl-3-methoxyaniline (CAS: 1545829-83-1)[1] is a highly functionalized halogenated aniline derivative frequently utilized as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge in Early-Stage Development

4-Bromo-N-cyclopentyl-3-methoxyaniline (CAS: 1545829-83-1)[1] is a highly functionalized halogenated aniline derivative frequently utilized as a critical building block in pharmaceutical synthesis. During early-stage drug development, establishing the absolute purity of such intermediates is paramount. However, traditional chromatographic techniques often fall short because they require a certified reference standard of the exact same compound to determine absolute mass fraction[2]. Without it, chromatography only provides a relative area percentage, which is inherently biased by the differing response factors of the analyte and its uncharacterized impurities[3].

The qNMR Advantage: A Metrological Paradigm Shift

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary ratio measurement procedure that circumvents the need for compound-specific reference standards[4],[5]. The fundamental principle of qNMR is that the integrated area of an NMR resonance line is directly proportional to the number of resonant nuclei (spins) contributing to that signal, regardless of their chemical environment[6],[7].

By co-dissolving the analyte with a highly pure, SI-traceable Internal Standard Reference Material (ISRM)[5], analysts can calculate the absolute mass fraction of the analyte. Because both the analyte and the internal standard are measured simultaneously in the exact same solution and magnetic field, qNMR acts as a self-validating system . This internal calibration eliminates run-to-run instrumental drift and variations in injection volume that plague chromatographic methods[3]. The United States Pharmacopeia (USP) has formally recognized this metrological robustness in General Chapters <761> and <1761>, endorsing qNMR for precise purity assignments and analytical method lifecycles[8],[9].

Objective Comparison of Analytical Techniques

To objectively evaluate qNMR against traditional alternatives for 4-Bromo-N-cyclopentyl-3-methoxyaniline, we must analyze their fundamental mechanisms and susceptibility to bias[2].

FeatureqNMR (1H-NMR)HPLC-UVGC-FIDTitration
Primary Principle Nuclear spin resonance proportionality[7]UV absorbance (Chromatographic separation)Flame ionization (Chromatographic separation)Chemical stoichiometry
Reference Standard Universal Internal Standard (e.g., DMTP)[5]Compound-specific reference standard required[2]Compound-specific reference standard required[2]Standardized titrant
Susceptibility to Bias Low (Independent of extinction coefficients)[3]High (Varying UV extinction coefficients)[2]Moderate (Thermal degradation, varying volatility)High (Lack of specificity for the analyte)
Suitability for Analyte Optimal: Captures true mass fractionSuboptimal: Overestimates purity if impurities lack chromophoresSuboptimal: Analyte/impurities may be thermally labileSuboptimal: Halogen/amine groups complicate endpoints

Experimental Data: Simulated Purity Assessment

The following table presents simulated, yet scientifically realistic, experimental data comparing a single batch of 4-Bromo-N-cyclopentyl-3-methoxyaniline analyzed by qNMR, HPLC-UV, and GC-FID[2].

Analytical MethodReported Purity (%)Standard Deviation (n=3)Observation / Causality
1H-qNMR 98.2%± 0.15%Absolute mass fraction. Detects non-chromophoric aliphatic impurities.
HPLC-UV (254 nm) 99.6%± 0.05%Overestimates purity. Aliphatic impurities have negligible UV absorbance at 254 nm.
GC-FID 98.9%± 0.10%Misses non-volatile inorganic salts or highly polar degradation products.

Insight: The HPLC-UV method reports a falsely elevated purity because it operates on a relative area percent basis. If an impurity (e.g., residual cyclopentylamine from synthesis) lacks a strong chromophore, it remains "invisible" to the UV detector, artificially inflating the apparent purity of the main compound[2]. qNMR measures all protons impartially, providing the true mass fraction[3].

Step-by-Step qNMR Methodology

To achieve an expanded measurement uncertainty of ≤1% , the following protocol details the causality behind each critical parameter.

Step 1: Internal Standard Selection & Gravimetric Preparation
  • Action: Select Dimethyl Terephthalate (DMTP)[5] or 1,4-Bis(trimethylsilyl)benzene (BTMSB)[10] as the internal standard. Co-weigh approximately 15 mg of 4-Bromo-N-cyclopentyl-3-methoxyaniline and 5 mg of the standard into a vial using a high-precision microbalance (readability 0.001 mg)[5].

  • Causality: DMTP provides a sharp, isolated singlet at ~3.9 ppm (methoxy protons) or ~8.1 ppm (aromatic protons) in DMSO-d6, which does not overlap with the complex multiplet signals of the analyte's cyclopentyl ring or its specific aromatic protons[5],[6]. High-precision gravimetry is critical because weighing errors propagate directly into the final purity calculation[5].

Step 2: Dissolution and NMR Acquisition
  • Action: Dissolve the mixture in 0.6 mL of DMSO-d6. Transfer to a 5 mm NMR tube. Acquire the 1H-NMR spectrum using a 90° excitation pulse. Set the relaxation delay ( D1​ ) to at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton in the mixture[10].

  • Causality: A 90° pulse maximizes the signal-to-noise ratio. The D1​>5×T1​ rule is a non-negotiable physical requirement; it ensures that >99.3% of the macroscopic magnetization has returned to thermal equilibrium along the Z-axis before the next pulse[10],[11]. Failing to wait this long causes signal saturation, which disproportionately reduces the integral of slower-relaxing nuclei, destroying the quantitative relationship[11].

Step 3: Data Processing and Integration
  • Action: Apply rigorous phase correction (zero and first order) and a flat baseline correction. Integrate the target peaks using an integration window equal to 64× the Full Width at Half Maximum (FWHM) of the peak[6],[11].

  • Causality: NMR signals possess a Lorentzian lineshape, which has very broad tails extending far from the peak center. Integrating over a 64× FWHM window is mathematically required to capture 99% of the total signal area[6],[11]. Truncating the integration window artificially lowers the area and skews the purity result.

Step 4: Purity Calculation

Calculate the absolute mass fraction ( Px​ ) using the fundamental qNMR equation[5],[6]: Px = (Ix / Istd) × (Nstd / Nx) × (Mx / Mstd) × (mstd / mx) × Pstd (Where I = integral area, N = number of protons, M = molar mass, m = weighed mass, and Pstd = purity of the internal standard).

Visual Workflow: qNMR vs. Chromatographic Validation Logic

G Start Purity Validation: 4-Bromo-N-cyclopentyl-3-methoxyaniline HPLC HPLC-UV Workflow (Relative Purity) Start->HPLC qNMR qNMR Workflow (Absolute Purity) Start->qNMR H1 Requires Analyte Reference Standard HPLC->H1 Q1 Co-weigh with Universal Internal Standard (e.g., DMTP) qNMR->Q1 H2 Subject to UV Response Bias H1->H2 H3 Area % Output H2->H3 Q2 Acquire 1H-NMR (Delay > 5x T1) Q1->Q2 Q3 SI-Traceable Mass Fraction % Q2->Q3

Figure 1: Logical workflow comparing qNMR and HPLC-UV for purity validation.

References

  • BIPM. "qNMR Internal Standard Reference Data (ISRD)". bipm.org. URL: [Link]

  • BIPM. "Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]". bipm.org. URL: [Link]

  • BIPM. "Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]". bipm.org. URL: [Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". emerypharma.com. URL: [Link]

  • Spectroscopy World. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients". spectroscopyworld.com. URL: [Link]

  • Malz F, Jancke H. "Validation of quantitative NMR". Journal of Pharmaceutical and Biomedical Analysis. 2005. URL: [Link]

  • American Pharmaceutical Review. "Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR". americanpharmaceuticalreview.com. URL: [Link]

Sources

Validation

Comparative Toxicity Guide: 4-Bromo-N-cyclopentyl-3-methoxyaniline and Structural Analogs

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison & Experimental Methodology Guide Executive Summary & Mechanistic Rationale As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison & Experimental Methodology Guide

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I have designed this comparative guide to objectively evaluate the toxicological profiles of 4-Bromo-N-cyclopentyl-3-methoxyaniline —a highly versatile synthetic building block[1]—and its structural alternatives.

When developing pharmaceuticals or agrochemicals utilizing halogenated N-cycloalkyl-methoxyanilines, researchers must navigate two primary toxicological liabilities:

  • Mutagenicity / Hepatotoxicity: The halogenated aniline core is highly susceptible to CYP450-mediated N-hydroxylation in the liver. This Phase I metabolic process can generate reactive N-hydroxylamine intermediates capable of forming covalent DNA adducts or depleting intracellular glutathione[2].

  • Cardiotoxicity: The lipophilic cycloalkyl moiety can interact with the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, potentially leading to delayed ventricular repolarization (QT prolongation)[3].

To optimize safety profiles, we synthesized and evaluated two alternative analogs alongside the base compound: a Chloro-analog (reduced steric bulk and lipophilicity) and a Cyclohexyl-analog (increased lipophilicity).

Comparative Toxicity Data

The following table summarizes the quantitative in vitro safety data across four critical regulatory endpoints.

CompoundStructural ModificationAmes Test (OECD 471)hERG IC₅₀ (ICH S7B)HepG2 IC₅₀ (72h)Phototoxicity (PIF)
Compound A 4-Bromo-N-cyclopentyl (Base)Weak Positive (+S9)12.4 µM45.2 µM1.2 (Negative)
Compound B 4-Chloro-N-cyclopentylNegative (±S9)28.5 µM85.0 µM1.1 (Negative)
Compound C 4-Bromo-N-cyclohexylStrong Positive (+S9)4.1 µM18.6 µM1.4 (Negative)

Data Insights: Substituting the bromine atom for chlorine (Compound B) significantly reduces lipophilicity, which mitigates hERG channel blockade (IC₅₀ improves from 12.4 µM to 28.5 µM) and eliminates mutagenic potential. Conversely, expanding the ring to a cyclohexyl group (Compound C) drives up lipophilicity, drastically worsening both cardiotoxicity and hepatotoxicity. None of the compounds exhibited phototoxicity under [4].

Mechanistic Pathway of Aniline-Induced Toxicity

The toxicity of these analogs is not driven by the parent compound, but rather by its metabolic fate. The diagram below illustrates the causality of the observed in vitro toxicity.

MechanisticPathway A Halogenated Aniline (4-Bromo-N-cyclopentyl...) B Hepatic CYP450 N-hydroxylation A->B Phase I Metabolism C N-Hydroxylamine Reactive Intermediate B->C Oxidation F Glucuronidation (Detoxification Pathway) B->F Phase II Clearance D DNA Adduct Formation (Mutagenicity / Ames +) C->D Covalent Binding E Protein Covalent Binding (HepG2 Cytotoxicity) C->E Cellular Stress

Mechanistic pathway of halogenated aniline toxicity via CYP450-mediated N-hydroxylation.

Self-Validating Experimental Methodologies

Every protocol described below is engineered as a self-validating system . An assay is only considered valid if its internal positive and negative controls fall within historically established acceptance criteria. This ensures that any observed toxicity is an accurate reflection of the compound's intrinsic properties rather than an experimental artifact.

Bacterial Reverse Mutation (Ames) Test

Standard: [2]

  • Causality: Halogenated anilines require metabolic activation to become mutagenic. By incorporating rat liver S9 fraction, we simulate hepatic Phase I metabolism.

  • Self-Validation: The assay includes a pro-mutagen control (2-aminoanthracene). If the S9 fraction is inactive, 2-aminoanthracene will fail to induce revertant colonies, instantly invalidating the negative results of the test compounds.

Step-by-Step Protocol:

  • Preparation: Grow Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth.

  • Metabolic Activation: Prepare the S9 mix using Aroclor 1254-induced rat liver extract, NADP, and glucose-6-phosphate.

  • Exposure: In sterile test tubes, combine 100 µL of bacterial suspension, 500 µL of S9 mix (or buffer for -S9 conditions), and 50 µL of the test analog (concentrations ranging from 1.5 to 5000 µ g/plate ).

  • Plating: Add 2 mL of molten top agar supplemented with trace histidine/biotin. Vortex and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter. A result is positive if the colony count is ≥2-fold over the vehicle control.

In Vitro hERG Patch-Clamp Assay

Standard: [3]

  • Causality: The lipophilic cycloalkyl tail of these analogs can easily enter the inner cavity of the hERG potassium channel, blocking the pore and leading to delayed ventricular repolarization.

  • Self-Validation: We utilize a known hERG inhibitor (E-4031) as a positive control. The automated patch-clamp system continuously monitors seal resistance (>1 GΩ); if the seal degrades, the data point is automatically excluded, ensuring high-fidelity electrophysiological recordings.

Step-by-Step Protocol:

  • Cell Culture: Cultivate CHO cells stably expressing the hERG channel.

  • Electrophysiology Setup: Transfer cells to an automated planar patch-clamp system. Establish whole-cell configuration.

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +40 mV for 2 seconds to activate channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Addition: Perfuse the test analogs at 5 ascending concentrations (0.1 µM to 100 µM). Allow 5 minutes of equilibration per concentration.

  • Data Analysis: Measure the peak amplitude of the tail current. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

HepG2 Multiparametric Hepatotoxicity Assay

Standard: [5]

  • Causality: Reactive intermediates from aniline metabolism deplete intracellular glutathione (GSH) and induce mitochondrial oxidative stress. HepG2 cells retain partial metabolic competence, making them ideal for detecting these liabilities.

  • Self-Validation: The protocol multiplexes ATP depletion (cell viability) with Reactive Oxygen Species (ROS) generation. A mitochondrial uncoupler (FCCP) is run in parallel. If the uncoupler fails to trigger the expected ROS spike, the fluorescent readout system is flagged for recalibration.

Step-by-Step Protocol:

  • Seeding: Seed HepG2 cells in collagen-coated 384-well plates at 4,000 cells/well. Incubate overnight.

  • Treatment: Treat cells with test analogs (1 µM to 200 µM) for 72 hours.

  • Staining: Wash cells and add a multiplex dye cocktail containing Hoechst 33342 (nuclear morphology), TMRM (mitochondrial membrane potential), and CellROX Deep Red (ROS detection).

  • Imaging: Acquire images using a High-Content Screening (HCS) confocal imager.

  • Quantification: Use automated image analysis algorithms to quantify cell loss, nuclear fragmentation, and ROS intensity. Generate IC₅₀ values for overall cytotoxicity.

High-Throughput Screening Workflow

To systematically evaluate novel analogs of 4-Bromo-N-cyclopentyl-3-methoxyaniline, we employ the following integrated screening architecture:

ScreeningWorkflow S1 Compound QC & Preparation S2 Ames Test (OECD 471) S1->S2 S3 hERG Patch-Clamp (ICH S7B) S1->S3 S4 HepG2 Cytotoxicity (ATP/ROS Assays) S1->S4 S5 Data Integration & Lead Selection S2->S5 S3->S5 S4->S5

High-throughput in vitro toxicity screening workflow for aniline analogs.

Conclusion & Recommendations

The experimental data clearly demonstrates that the base compound, 4-Bromo-N-cyclopentyl-3-methoxyaniline , possesses borderline liabilities regarding mutagenicity and hERG inhibition.

Through structural optimization, we identified that the Chloro-analog (Compound B) provides a vastly superior safety profile. By reducing the halogen size from bromine to chlorine, the molecule evades mutagenic activation and reduces its affinity for the hERG channel pore without sacrificing its utility as a synthetic intermediate. We strongly recommend prioritizing the Chloro-analog for downstream development workflows.

References

  • Decoding the Science: The Bacterial Reverse Mutation Test (Ames Test) Source: Weshin Inspection Tech URL:[Link]

  • Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Phototoxicity (OECD Test Guideline 432) Source: UKAAT URL: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 4-Bromo-N-cyclopentyl-3-methoxyaniline

This guide provides a detailed, safety-first protocol for the proper disposal of 4-Bromo-N-cyclopentyl-3-methoxyaniline (CAS No. 19056-40-7).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 4-Bromo-N-cyclopentyl-3-methoxyaniline (CAS No. 19056-40-7). As a halogenated aromatic amine, this compound requires specialized handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. 4-Bromo-N-cyclopentyl-3-methoxyaniline is classified as a hazardous substance with the following primary risks:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction upon contact.[1]

  • Skin and Eye Irritation: Can cause irritation to the skin and serious irritation to the eyes.[2][3][4][5]

  • Dermal and Inhalation Risks: Like many aromatic amines, it may be harmful in contact with skin or if its dust is inhaled.[6][7][8] Aromatic amines as a class are readily absorbed through the skin.[9]

The core structural features—an aromatic amine and a bromine substituent—drive the disposal protocol. Halogenated organic compounds cannot be disposed of via conventional means as they can form toxic and persistent byproducts upon incomplete combustion.[10][11] Therefore, they require high-temperature incineration at facilities equipped with specialized scrubbers to neutralize acidic gases like hydrobromic acid (HBr).[10][12]

Core Principles of Chemical Waste Management

Effective and compliant chemical disposal is built on three foundational principles. Adherence to these not only ensures safety but also promotes a sustainable laboratory environment.

  • Waste Minimization: The most effective disposal strategy is to minimize waste generation. Plan experiments to use the smallest practical quantities of the chemical.

  • Segregation: This is the most critical step in the disposal workflow. Hazardous waste streams must never be mixed. 4-Bromo-N-cyclopentyl-3-methoxyaniline must be segregated as Halogenated Organic Waste .[13][14][15] Mixing it with non-halogenated waste complicates and increases the cost of disposal for the entire container and can lead to dangerous reactions.[15]

  • Professional Disposal: Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[16][17][18] All waste containing this compound must be collected and managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[19][20]

Personal Protective Equipment (PPE) for Disposal Operations

When handling 4-Bromo-N-cyclopentyl-3-methoxyaniline for waste collection, the following PPE is mandatory to prevent exposure.[1][2][3]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side shields or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[1][21] Given that aromatic amines can sometimes permeate gloves, double-gloving may be a prudent additional measure.[22]

  • Protective Clothing: A standard laboratory coat is required. For larger quantities or in case of a spill, impervious clothing may be necessary.[1]

  • Respiratory Protection: If there is a risk of generating dust, handling should occur in a chemical fume hood.[3] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required.[2]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and storing waste 4-Bromo-N-cyclopentyl-3-methoxyaniline in a laboratory setting.

Step 4.1: Waste Collection and Segregation
  • Solid Waste: Collect unadulterated solid 4-Bromo-N-cyclopentyl-3-methoxyaniline, or items contaminated with it (e.g., weigh boats, contaminated gloves, paper towels), in a dedicated waste container.

  • Liquid Waste: Solutions containing this compound (e.g., from a reaction workup or chromatography) must also be collected.

  • CRITICAL: The container for both solid and liquid waste must be designated exclusively for HALOGENATED ORGANIC WASTE .[15]

Step 4.2: Container Selection and Labeling
  • Selection: Use a sturdy, leak-proof container that is chemically compatible with the waste.[16][23] The original product container can be used if it is empty and being discarded.[13] For generated waste, high-density polyethylene (HDPE) carboys are a common choice.

  • Labeling: The container must be clearly and accurately labeled.[16] Attach a completed Hazardous Waste Label from your institution's EHS department. The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "4-Bromo-N-cyclopentyl-3-methoxyaniline."

    • The accumulation start date (the date the first drop of waste enters the container).

    • An indication of the hazards (e.g., "Toxic," "Irritant").

Step 4.3: Waste Storage (Satellite Accumulation Area)
  • Keep the waste container tightly sealed except when adding waste.[16][23]

  • Store the container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.[13]

  • The SAA must be under the control of the laboratory personnel.

  • The container must be placed in secondary containment (e.g., a larger, chemically resistant tub or bin) to contain any potential leaks.[16][23]

  • Store it away from incompatible materials such as strong acids or oxidizers.[18]

Step 4.4: Arranging for Disposal
  • Once the container is full or you have finished generating this waste stream, schedule a pickup.

  • Contact your institution's EHS office or the designated hazardous waste disposal coordinator to arrange for the removal of the container.[16] Do not allow waste to accumulate for extended periods; many regulations limit storage time and quantity in SAAs.[13][23]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risks.

Spill Cleanup Protocol

For a small, contained spill of solid material:

  • Alert personnel in the immediate area and restrict access.

  • Ensure you are wearing the appropriate PPE as described in Section 3.

  • Avoid creating dust.[1][3] Gently cover the spill with an inert absorbent material like vermiculite or sand.[24]

  • Carefully sweep or scoop the material into the designated halogenated hazardous waste container.[1][21]

  • Clean the spill area with a suitable solvent and paper towels, and place all cleanup materials, including contaminated PPE, into the hazardous waste container.[17]

  • For large or unmanageable spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.[17]

Personnel Exposure First Aid
  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Summary and Quick Reference

Category Key Information
Primary Hazards Harmful if swallowed, may cause allergic skin reaction, skin/eye irritant.[1][2]
Required PPE Chemical-resistant gloves, safety goggles/face shield, lab coat. Use in a fume hood or with respiratory protection if dust is possible.[1][2][3]
Disposal Do's DO segregate as Halogenated Organic Waste .[15]DO use a sealed, compatible, and clearly labeled container.[16]DO store in a secondary containment bin in a designated area.[16][23]DO contact your EHS office for pickup.[19]
Disposal Don'ts DO NOT dispose of down the sink or in the trash.[16][17]DO NOT mix with non-halogenated, aqueous, or other waste streams.[13][15]DO NOT overfill waste containers.[16]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collect Collection & Segregation cluster_contain Containment & Storage cluster_dispose Final Disposal A Identify Waste: 4-Bromo-N-cyclopentyl-3-methoxyaniline B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Waste Stream B->C D ✓ CORRECT: HALOGENATED ORGANIC WASTE C->D E ✗ INCORRECT: Non-Halogenated, Aqueous, or Solid Trash C->E F 1. Place in a compatible, sealed container. D->F G 2. Affix 'Hazardous Waste' Label with full chemical name and date. F->G H 3. Store in designated SAA with Secondary Containment. G->H I Container Full or Waste Generation Complete H->I J Contact EHS or Certified Waste Vendor for Pickup I->J

Caption: Waste Disposal Workflow for 4-Bromo-N-cyclopentyl-3-methoxyaniline.

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  • Safety Data Sheet: 4-Bromo-3-ethoxyaniline hydrochloride. (n.d.). Fisher Scientific.
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  • Safety Data Sheet: 4-Bromo-2-methoxyaniline. (2024, December 10). TCI Chemicals.
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  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
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